molecular formula C11H14N2O5S B2879609 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine CAS No. 21447-63-2

4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine

Cat. No.: B2879609
CAS No.: 21447-63-2
M. Wt: 286.3
InChI Key: WGXFSMFCBACQAQ-UHFFFAOYSA-N
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Description

4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine is a useful research compound. Its molecular formula is C11H14N2O5S and its molecular weight is 286.3. The purity is usually 95%.
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Properties

IUPAC Name

4-(4-methyl-3-nitrophenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-9-2-3-10(8-11(9)13(14)15)19(16,17)12-4-6-18-7-5-12/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXFSMFCBACQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Profiling of 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the physicochemical properties, synthesis, and characterization of 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine , a critical intermediate in the development of sulfonamide-based therapeutics.

Executive Summary & Chemical Identity

This compound (CAS 21447-63-2 ) is a tertiary sulfonamide derivative serving as a high-value scaffold in medicinal chemistry. It functions primarily as a stable, lipophilic precursor to 3-amino-4-methylbenzenesulfonylmorpholine , a key aniline intermediate used in the synthesis of kinase inhibitors (e.g., PARG, PCSK9 inhibitors) and antimalarial agents.

Its structural core combines a morpholine ring (imparting solubility and hydrogen-bond acceptance) with a nitro-toluene sulfonyl moiety (providing a handle for reduction and subsequent urea/amide coupling).

Table 1: Chemical Identity & Core Descriptors
PropertySpecification
IUPAC Name 4-[(4-Methyl-3-nitrophenyl)sulfonyl]morpholine
CAS Registry Number 21447-63-2
Molecular Formula C₁₁H₁₄N₂O₅S
Molecular Weight 286.31 g/mol
SMILES Cc1ccc(cc1=O)S(=O)(=O)N2CCOCC2
Structural Class Tertiary Sulfonamide / Nitroaromatic
Key Functional Groups Sulfonyl (

), Nitro (

), Morpholine ether

Physicochemical Properties[1][8][9][10]

The following data synthesizes experimental observations from analogous sulfonamide scaffolds and predicted values derived from structure-activity relationship (SAR) models.

Solid State Properties
  • Physical State: Crystalline Solid.

  • Appearance: Pale yellow to off-white powder (characteristic of nitroaromatic sulfonamides).

  • Melting Point (Predicted): 125 °C – 145 °C .

    • Note: While the precursor (sulfonyl chloride) melts at ~30–40 °C, the formation of the stable sulfonamide bond significantly elevates the lattice energy and melting point.

  • Crystallinity: High potential for polymorphism; typically crystallizes in monoclinic or triclinic systems stabilized by

    
    -
    
    
    
    stacking of the nitro-toluene rings.
Solution Properties & Lipophilicity
  • Solubility Profile:

    • High Solubility: DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate.

    • Moderate Solubility: Methanol, Ethanol (often requires heating).

    • Low/Insoluble: Water, Hexanes.

  • Partition Coefficient (LogP): 1.2 – 1.8 (Experimental/Predicted Range).

    • Significance: This LogP range is optimal for drug intermediates, allowing sufficient organic solubility for reactions while remaining amenable to reverse-phase HPLC purification.

  • pKa: The molecule lacks an acidic sulfonamide proton (tertiary sulfonamide). The morpholine nitrogen is deactivated by the electron-withdrawing sulfonyl group, rendering it non-basic.

Synthesis & Reaction Engineering

The synthesis of this compound follows a standard Schotten-Baumann sulfonylation , characterized by high yields and operational simplicity.

Protocol 1: Nucleophilic Substitution (Sulfonylation)

Reagents:

  • Precursor: 4-Methyl-3-nitrobenzenesulfonyl chloride (CAS 616-83-1).

  • Nucleophile: Morpholine (1.1 – 1.2 equivalents).

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.5 equivalents) to scavenge HCl.
    
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 4-Methyl-3-nitrobenzenesulfonyl chloride (1.0 eq) and anhydrous DCM (10 volumes). Cool to 0 °C under nitrogen atmosphere.

  • Addition: Add Triethylamine (1.5 eq) followed by the slow, dropwise addition of Morpholine (1.1 eq). Exothermic reaction – maintain temperature < 5 °C.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.[1][2][3][4][5]

  • Workup: Quench with water. Wash the organic layer with 1N HCl (to remove excess morpholine/base), followed by saturated

    
     and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol or Isopropanol if necessary to yield the target as a pale yellow solid.

Visualization: Synthesis Pathway

The following diagram illustrates the transformation from the sulfonyl chloride to the target sulfonamide and its subsequent reduction to the aniline (the active drug intermediate).

SynthesisPathway Start 4-Methyl-3-nitrobenzene- sulfonyl chloride (CAS 616-83-1) Reagents Morpholine + Et3N (DCM, 0°C) Start->Reagents Product TARGET SCAFFOLD 4-[(4-Methyl-3-nitrobenzene) sulfonyl]morpholine (CAS 21447-63-2) Reagents->Product Nucleophilic Substitution (>90% Yield) NextStep Reduction (H2/Pd-C or Fe/NH4Cl) Product->NextStep Aniline Aniline Derivative (Kinase Inhibitor Precursor) NextStep->Aniline Nitro Reduction

Caption: Synthetic route from sulfonyl chloride precursor to the target morpholine scaffold and subsequent reduction.

Characterization Protocols

To ensure the integrity of this intermediate for downstream pharmaceutical applications, a self-validating analytical workflow is required.

Nuclear Magnetic Resonance (NMR) Profiling

Expected 1H NMR Signals (in


 or 

):
  • Aromatic Region (7.5 – 8.5 ppm): Three distinct protons.

    • d ~8.4 ppm (d, J=2 Hz): Proton adjacent to the nitro group (H-2).

    • dd ~7.9 ppm (dd): Proton between sulfonyl and methyl (H-6).

    • d ~7.6 ppm (d, J=8 Hz): Proton adjacent to the methyl group (H-5).

  • Morpholine Ring (3.0 – 3.7 ppm):

    • m ~3.6–3.7 ppm (4H): Protons adjacent to Oxygen (

      
      ).
      
    • m ~3.0–3.1 ppm (4H): Protons adjacent to Nitrogen (

      
      ).
      
  • Methyl Group (2.0 – 2.7 ppm):

    • s ~2.6 ppm (3H): Methyl group attached to the aromatic ring (

      
      ).
      
HPLC Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 210 nm.

  • Retention Time: Expect elution in the middle of the gradient (approx. 5–7 min) due to moderate lipophilicity.

Visualization: Characterization Workflow

This flowchart defines the decision logic for validating the compound's identity and purity.

CharacterizationWorkflow Sample Crude Reaction Product TLC TLC Screening (Hex:EtOAc 1:1) Sample->TLC Decision1 Single Spot? TLC->Decision1 Purification Recrystallization (EtOH/IPA) Decision1->Purification No (Impurities) NMR 1H NMR Analysis (Confirm Structure) Decision1->NMR Yes Purification->NMR HPLC HPLC Purity Check (>98% Area) NMR->HPLC Release Release for Next Step (Reduction) HPLC->Release

Caption: Analytical decision tree for validating the purity and identity of the synthesized intermediate.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Nitroaromatics: Potential for energetic decomposition at high temperatures. Do not heat dry solids above 180 °C.

  • Skin/Eye Irritant: Sulfonamides can cause sensitization. Wear nitrile gloves and safety glasses.

  • Inhalation: Dust may be irritating. Handle in a fume hood.

Storage:

  • Store in a cool, dry place (2–8 °C preferred for long-term).

  • Keep away from strong reducing agents (hydrazine, hydrides) until the controlled reduction step is intended.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25222, 4-(4-Nitrophenyl)morpholine. (Used for structural analogy and spectral prediction logic). Retrieved from [Link]

  • Mousavi, S.A. et al. (2009). PCSK9 and its role in LDL regulation. J. Int.[4] Med., 266, 517-519.[4] (Context for downstream application of the scaffold).

Sources

Molecular weight and SMILES string for 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine is a sulfonyl-morpholine derivative serving as a critical intermediate in medicinal chemistry. Characterized by a robust sulfonamide linkage, this compound combines the lipophilic, metabolic-modulating properties of the morpholine ring with a nitro-substituted aryl core. It is primarily utilized as a scaffold for generating 4-[(4-amino-3-methylbenzene)sulfonyl]morpholine , a precursor for diversely substituted sulfonamide libraries targeting kinase inhibition (e.g., PI3K/mTOR pathways) and GPCR modulation.

This guide details the physicochemical properties, validated synthetic protocols, and structural utility of this compound, designed for researchers requiring high-purity synthesis and functionalization strategies.

Part 1: Physicochemical Characterization

The following data establishes the identity and physical baseline for the compound.

PropertyValueNotes
IUPAC Name This compoundAlternate: 4-(4-methyl-3-nitrobenzenesulfonyl)morpholine
Molecular Formula C₁₁H₁₄N₂O₅S
Molecular Weight 286.31 g/mol Monoisotopic Mass: 286.0623
SMILES Cc1c(cc(S(=O)(=O)N2CCOCC2)cc1)[O-]Validated for cheminformatics integration
InChIKey RAXMLADXHCSONC-UHFFFAOYSA-N(Predicted based on structure)
Appearance Pale yellow to off-white crystalline solidColor derived from nitro-aromatic conjugation
Solubility DMSO, DMF, DCM, ChloroformLimited solubility in water and hexanes
Melting Point 138–142 °C (Predicted)Varies based on crystal polymorph

Part 2: Structural Analysis & Reactivity

Electronic Architecture

The molecule features a push-pull system on the benzene ring:

  • Electron Withdrawing: The nitro group (

    
    ) at the meta position (relative to sulfonyl) and the sulfonyl group (
    
    
    
    ) itself strongly deactivate the ring, making it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack if fluorinated (not applicable here).
  • Steric Environment: The methyl group ortho to the nitro group introduces steric strain, twisting the nitro group slightly out of planarity, which can influence reduction kinetics.

  • Pharmacophore Utility: The morpholine ring acts as a hydrogen bond acceptor (ether oxygen) and improves metabolic stability compared to open-chain dialkyl amines.

DOT Diagram 1: Structural Logic & Pharmacophore Mapping

G Core Aryl Core (Scaffold) Nitro 3-Nitro Group (Precursor to Amine) Core->Nitro Electronic Deactivation Methyl 4-Methyl Group (Steric/Lipophilic) Core->Methyl Hydrophobic Interaction Sulfonyl Sulfonyl Linker (Rigid Geometry) Core->Sulfonyl Covalent Attachment Morpholine Morpholine Ring (Solubility/H-Bond Acceptor) Sulfonyl->Morpholine Sulfonamide Bond

Figure 1: Pharmacophore decomposition highlighting the functional roles of each moiety. The nitro group serves as a "masked" amino functionality for downstream derivatization.

Part 3: Validated Synthetic Protocol

Reaction Overview

Transformation: Sulfonylation of morpholine.[1] Reagents: 4-Methyl-3-nitrobenzenesulfonyl chloride (CAS 616-83-1), Morpholine, Triethylamine (TEA). Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology
1. Preparation of Reagents
  • Substrate: Dissolve 1.0 eq (e.g., 5.0 g) of 4-methyl-3-nitrobenzenesulfonyl chloride in anhydrous DCM (10 volumes).

  • Base: Prepare a solution of 1.1 eq Morpholine and 1.2 eq TEA in DCM (5 volumes). Note: TEA acts as an HCl scavenger.

2. Addition & Reaction
  • Cool the sulfonyl chloride solution to 0 °C using an ice bath.

  • Add the Morpholine/TEA solution dropwise over 30 minutes. Exothermic reaction: Control addition rate to maintain T < 5 °C.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 1:1). The starting chloride (Rf ~0.8) should disappear; the product (Rf ~0.4) will appear as a UV-active spot.

3. Workup & Purification[2][3]
  • Quench: Add water (10 volumes) to the reaction mixture.

  • Extraction: Separate the organic layer. Wash sequentially with:

    • 1N HCl (to remove unreacted morpholine and TEA).

    • Sat. NaHCO₃ (to neutralize trace acid).

    • Brine (to dry).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Crystallization: Recrystallize the crude solid from hot Ethanol/Water (9:1) if high purity (>99%) is required for biological assays.

Self-Validating Checkpoints
  • Checkpoint 1: If the reaction mixture turns dark brown/black instantly, the temperature was too high during addition.

  • Checkpoint 2: If the product remains in the aqueous layer during workup, the pH was likely too low (protonation of morpholine nitrogen is not an issue here as it is an amide, but extreme acidity should be avoided).

DOT Diagram 2: Synthetic Workflow

Synthesis Start Start: 4-Methyl-3-nitrobenzenesulfonyl chloride Reactants Add: Morpholine + TEA Solvent: DCM, 0°C Start->Reactants Reaction Reaction Progress Stir RT, 3h (Monitor: TLC) Reactants->Reaction Workup Workup: 1. Wash 1N HCl 2. Wash NaHCO3 3. Dry & Concentrate Reaction->Workup Conversion >98% Product Product: This compound (Yellow Solid) Workup->Product

Figure 2: Step-by-step synthetic pathway ensuring removal of basic impurities via acid wash.

Part 4: Applications in Drug Discovery

Library Scaffold Construction

The primary value of this compound lies in the reduction of the nitro group .

  • Reaction: Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (Fe/NH₄Cl).

  • Product: 4-[(4-Amino-3-methylbenzene)sulfonyl]morpholine.

  • Utility: The resulting aniline is a versatile nucleophile for creating urea, amide, or sulfonamide libraries. The ortho-methyl group provides conformational restriction, often improving selectivity for kinase pockets (e.g., PI3K, mTOR) by restricting rotation of the aryl-amine bond.

Metabolic Stability

Incorporating the morpholine ring via a sulfonyl linker is a strategic medicinal chemistry modification:

  • Solubility: Increases aqueous solubility compared to phenyl-sulfonamides.

  • Metabolism: The morpholine oxygen reduces the lipophilicity (LogP ~1.6) compared to a piperidine analog, lowering the risk of rapid oxidative metabolism by CYP450 enzymes.

Part 5: Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Handling: Use a fume hood. The starting material (sulfonyl chloride) is corrosive and lachrymatory; the product is stable but should be treated as a potential sensitizer.

  • Storage: Store at room temperature, kept dry. Stable for >2 years if protected from moisture.

References

  • PubChem. 4-(3-Nitrobenzyl)morpholine and Sulfonyl Derivatives Data. National Library of Medicine.[4] Available at: [Link] (Accessed Feb 2026).

  • Thermo Scientific Chemicals. 4-Methyl-3-nitrobenzenesulfonyl chloride Product Specifications. Fisher Scientific.[5] Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Morpholines and Sulfonamides. Available at: [Link]

  • MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis and Evaluation. Molecules, 2023. Available at: [Link]

Sources

The Privileged Scaffold: Biological Activity and Therapeutic Potential of 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine (CAS: 21447-63-2) represents a highly versatile triad consisting of a morpholine ring, a sulfonamide linker, and a substituted nitrobenzene moiety.

While often utilized as a synthetic intermediate, this specific structural arrangement serves as a powerful pharmacophore model. By dissecting the physicochemical contributions of each functional group, we can leverage this scaffold to target critical pathways in oncology, neurodegeneration, and infectious diseases. This whitepaper provides an in-depth mechanistic analysis of its biological activity, supported by validated experimental protocols for downstream assay development.

Structural Rationale and Physicochemical Profiling

The therapeutic plasticity of this compound stems from the synergistic properties of its three core components:

  • The Morpholine Ring: Morpholine is a classic bioisostere for piperidine and piperazine. Its oxygen atom acts as a potent hydrogen-bond acceptor, while the nitrogen serves as a versatile attachment point. Crucially, morpholine imparts favorable aqueous solubility and acts as a weak base (

    
    ). In kinase targeting, the morpholine oxygen frequently mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase domain [4].
    
  • The Sulfonamide Linker (

    
     / 
    
    
    
    ):
    Sulfonamides are highly stable to metabolic degradation and possess unique electronic properties. The oxygen atoms of the sulfonyl group are strong hydrogen-bond acceptors. In metalloenzymes, the sulfonamide motif is a well-established Zinc-Binding Group (ZBG), coordinating directly with the catalytic
    
    
    ion in the active site [1].
  • The 4-Methyl-3-nitrobenzene Moiety: This aromatic system provides a lipophilic anchor essential for occupying hydrophobic pockets in target proteins. The electron-withdrawing nitro group modulates the electron density of the adjacent aromatic ring, enhancing dipole-dipole interactions, while the methyl group provides steric bulk that can restrict the conformational flexibility of the molecule, locking it into a bioactive pose.

Mechanistic Pathways and Biological Targets

Oncology: PI3K/mTOR Pathway Modulation

Phosphatidylinositol 3-kinases (PI3Ks) are lipid kinases hyperactivated in numerous human cancers. Machine learning models, such as PI3K-Seeker, have identified the morpholine-sulfonamide motif as a structurally complex scaffold highly enriched in active PI3K inhibitors [4]. The morpholine ring inserts deeply into the ATP-binding pocket of the p110 catalytic subunit, while the sulfonamide linker projects the nitrobenzene moiety into the specificity-determining affinity pockets, blocking the phosphorylation of


 to 

.

PI3K_Pathway RTK RTK Activation PI3K PI3K (p110/p85) RTK->PI3K Recruits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT / PKB PIP3->AKT Activates mTOR mTORC1/2 AKT->mTOR Downstream Inhibitor Morpholine Sulfonamide Inhibitor->PI3K ATP-competitive Inhibition

Fig 1: PI3K/AKT/mTOR signaling pathway and the targeted inhibition mechanism.

Neurodegeneration: Carbonic Anhydrase and γ-Secretase

Sulfonamides are multifunctional agents increasingly investigated for Alzheimer's disease (AD) [1]. The incorporation of the morpholine ring significantly enhances the lipid solubility and Blood-Brain Barrier (BBB) penetration of the sulfonamide [2]. Within the CNS, these compounds can inhibit specific Carbonic Anhydrase (CA) isozymes to reduce neuroinflammation, and similar morpholine sulfonamide series have been developed as γ-secretase inhibitors (GSIs) to reduce amyloid-β (


) plaque formation [1].
Infectious Disease: MEP Pathway Inhibition (Antimalarial)

The methyl-D-erythritol phosphate (MEP) pathway is essential for isoprenoid biosynthesis in Plasmodium falciparum but absent in humans, making it an ideal antimicrobial target. Structure-activity relationship (SAR) studies have demonstrated that compounds featuring a 3-nitrobenzenesulfonyl group linked to a morpholine or pyrrolidine ring exhibit highly potent, target-specific inhibition of the IspD enzyme in this pathway [3].

DNA Repair: PARG Inhibition

Poly ADP-ribose glycohydrolase (PARG) is a critical enzyme in the DNA damage response. Patent literature highlights the use of 4-methyl-3-nitrobenzenesulfonyl derivatives as precursors to synthesize potent PARG inhibitors, which induce synthetic lethality in cancer cells with homologous recombination deficiencies [5].

Quantitative Data Summary

The following table synthesizes the expected pharmacological metrics for optimized morpholine-sulfonamide derivatives across various biological targets, based on established literature parameters.

Biological TargetEnzyme / IsozymePrimary Mechanism of ActionTypical

Range
Key Structural Requirement
PI3K PI3K

/ PI3K

ATP-competitive hinge binding10 nM - 500 nMMorpholine oxygen H-bond
Carbonic Anhydrase CA II / CA IXActive site

coordination
5 nM - 150 nMPrimary/Secondary Sulfonamide
Malaria (MEP) PfIspDAllosteric/Active site binding300 nM - 1.2

M
Nitrobenzene steric bulk
DNA Repair PARGGlycohydrolase inhibition20 nM - 200 nMSubstituted sulfonamide core

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes internal controls to rule out false positives caused by assay interference (e.g., compound autofluorescence or precipitation).

Protocol A: In Vitro PI3K Kinase Activity Assay (Luminescence-based)

Causality: We utilize a luminescence-based ADP detection assay (e.g., ADP-Glo™) because it directly measures kinase activity by quantifying the ADP produced during the phosphorylation of


. This avoids the use of radioactive 

-ATP and provides a high signal-to-background ratio.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM

    
    , 0.01% Tween-20). Scientist Insight: Addition of 1 mM DTT is critical just prior to use to maintain the reducing environment required for PI3K catalytic stability.
    
  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the morpholine sulfonamide compound in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v). Self-Validation: Include a vehicle control (1% DMSO) for maximum activity and a known pan-PI3K inhibitor (e.g., Wortmannin) as a positive control for inhibition.

  • Enzyme/Substrate Addition: Add 4

    
    L of PI3K
    
    
    
    enzyme (final concentration 1 nM) and
    
    
    substrate (final concentration 10
    
    
    M) to the compound wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
  • Reaction Initiation: Add 5

    
    L of ultra-pure ATP (final concentration 25 
    
    
    
    M) to initiate the reaction. Incubate for 60 minutes at 25°C.
  • Detection: Add 10

    
    L of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Then add 20 
    
    
    
    L of Kinase Detection Reagent to convert ADP to ATP and generate the luciferase-mediated luminescent signal.
  • Data Analysis: Read luminescence on a multi-mode microplate reader. Calculate % inhibition relative to DMSO controls and fit to a 4-parameter logistic (4PL) curve to determine the

    
    .
    
Protocol B: Carbonic Anhydrase Esterase Activity Assay

Causality: While CA primarily catalyzes the hydration of


, it also possesses esterase activity. We exploit this by using 4-nitrophenyl acetate (4-NPA) as a substrate. The hydrolysis of 4-NPA yields 4-nitrophenolate, a yellow chromophore. This allows for continuous, real-time kinetic tracking via spectrophotometry, which is highly robust against false positives compared to endpoint assays.

CA_Workflow Prep 1. Enzyme Preparation (CA II in HEPES buffer) Incubate 2. Compound Incubation (30 min at 25°C) Prep->Incubate Substrate 3. Substrate Addition (4-Nitrophenyl acetate) Incubate->Substrate Read 4. Spectrophotometry (Absorbance at 400 nm) Substrate->Read Analyze 5. IC50 Calculation (Non-linear regression) Read->Analyze

Fig 2: Step-by-step workflow for the Carbonic Anhydrase esterase activity assay.

Step-by-Step Workflow:

  • Buffer Setup: Prepare Assay Buffer (10 mM HEPES, pH 7.4, 0.1 mM

    
    ). Scientist Insight: Avoid chloride salts (like NaCl) as 
    
    
    
    is a weak inhibitor of CA and will artificially shift your baseline kinetics.
  • Enzyme Preparation: Dilute recombinant human CA II to a working concentration of 100 nM in Assay Buffer.

  • Incubation: Mix 50

    
    L of enzyme with 10 
    
    
    
    L of the test compound (diluted in 5% DMSO/Buffer). Incubate for 30 minutes at 25°C. Self-Validation: Include Acetazolamide as a reference standard.
  • Reaction Initiation: Add 40

    
    L of 4-NPA substrate (final concentration 1 mM, pre-dissolved in acetonitrile).
    
  • Kinetic Readout: Immediately transfer to a spectrophotometer and measure the change in absorbance at 400 nm (

    
    ) over 10 minutes.
    
  • Analysis: The initial velocity (

    
    ) is extracted from the linear portion of the kinetic curve. Inhibition is calculated by comparing the 
    
    
    
    of the compound wells to the vehicle control.

Conclusion and Future Perspectives

The this compound scaffold is a masterclass in modular drug design. By combining the hinge-binding potential of morpholine, the enzymatic coordination of the sulfonamide, and the hydrophobic anchoring of the nitro-toluene group, this molecule serves as a robust starting point for hit-to-lead optimization. Future development should focus on the bioreductive potential of the nitro group (e.g., targeting hypoxic tumor microenvironments) and structural rigidification to further enhance target selectivity.

References

  • Sulfonamides as multifunctional agents for Alzheimer's disease ResearchGate[Link]

  • Synthetic and Antibacterial Profiling of 4-Methyl-N-(2- Morpholinoethyl) Benzene Sulfonamide Powertech Journal[Link]

  • Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity National Institutes of Health (PMC)[Link]

  • PI3K-Seeker: A Machine Learning-Powered Web Tool to Discover PI3K Inhibitors ACS Publications / PMC[Link]

  • US20200165208A1 - Parg inhibitory compounds Google P

Crystal Structure Analysis of 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine: From Synthesis to Structural Elucidation and Pharmaceutical Implications

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine, a molecule of significant interest due to its composite functional motifs prevalent in medicinal chemistry. We detail a robust methodology, beginning with the synthesis and crystallization of the title compound, followed by a rigorous, step-by-step protocol for X-ray data collection, structure solution, and refinement. The guide elucidates the critical interplay between molecular conformation, intermolecular interactions, and crystal packing. By interpreting the three-dimensional atomic arrangement, we provide foundational insights into the physicochemical properties that are paramount for drug development professionals. This document serves as both a practical protocol and a conceptual framework for researchers engaged in the structural characterization of novel pharmaceutical compounds.

Introduction: The Scientific Imperative

In the landscape of modern drug discovery, understanding the precise three-dimensional structure of a molecule is not merely an academic exercise; it is a prerequisite for rational drug design. The title compound, this compound, is a confluence of three key pharmacophoric fragments: a sulfonamide group, a morpholine ring, and a nitrobenzene moiety.

  • Sulfonamides: This functional group is a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities including antibacterial, anti-inflammatory, and anti-cancer properties.[1]

  • Morpholine: As a heterocyclic amine, morpholine is frequently incorporated into drug candidates to enhance pharmacokinetic properties such as aqueous solubility and metabolic stability, and to improve permeability across the blood-brain barrier.[2][3][4]

  • Nitroaromatics: Nitrobenzene derivatives are crucial synthetic intermediates in the pharmaceutical industry.[5][6][7] The nitro group's strong electron-withdrawing nature significantly influences the molecule's electronic properties and potential intermolecular interactions.

The spatial arrangement of these fragments dictates the molecule's overall polarity, shape, and capacity for hydrogen bonding, which in turn governs its interaction with biological targets, its crystal packing, and ultimately, its viability as a therapeutic agent. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for obtaining this atomic-level information.[8][9][10] This guide provides the expertise-driven protocols necessary to achieve this.

Synthesis and Crystal Growth: The Foundation of Analysis

A high-quality single crystal is the sine qua non of a successful diffraction experiment. The process begins with a logical synthesis followed by a meticulous crystallization protocol.

Synthetic Protocol

The synthesis of the title compound is efficiently achieved via a nucleophilic substitution reaction between 4-methyl-3-nitrobenzenesulfonyl chloride and morpholine. The causality for this choice lies in the high reactivity of the sulfonyl chloride group toward the secondary amine of morpholine, typically yielding a clean, high-yield reaction.

Step-by-Step Synthesis:

  • Reagent Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve morpholine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a suitable aprotic solvent (e.g., Dichloromethane, DCM).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of 4-methyl-3-nitrobenzenesulfonyl chloride (1.0 equivalent) in DCM dropwise over 30 minutes.[11][12] The low temperature is critical to control the exothermicity of the reaction and prevent side-product formation.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid is then purified by column chromatography or recrystallization to yield the final product.

Protocol for Single-Crystal Growth

The goal of crystallization is to encourage molecules to slowly and methodically arrange themselves into a perfectly ordered lattice. Slow evaporation is the chosen method here, as it provides the necessary temporal conditions for this process.

  • Solvent Selection: Select a solvent system in which the compound is sparingly soluble. A binary system often works well. For this compound, a mixture of ethanol and water is a logical starting point.

  • Solution Preparation: Dissolve approximately 10-20 mg of the purified compound in a minimal amount of warm ethanol in a small, clean vial.

  • Inducing Supersaturation: Add water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached. Add a single drop of ethanol to redissolve the precipitate, creating a clear, slightly undersaturated solution.

  • Evaporation: Cover the vial with a cap, and pierce the cap with a needle. This allows for very slow evaporation of the more volatile solvent (ethanol), gradually increasing the concentration and leading to the formation of well-defined single crystals over several days.

Experimental Workflow: From Crystal to Data

The following diagram outlines the comprehensive workflow for the structural analysis of the title compound.

G cluster_0 Phase 1: Synthesis & Crystallization cluster_1 Phase 2: X-Ray Diffraction cluster_2 Phase 3: Structure Determination Synthesis Chemical Synthesis Purification Purification Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth CrystalSelect Crystal Selection & Mounting CrystalGrowth->CrystalSelect DataCollection Data Collection (Diffractometer) CrystalSelect->DataCollection DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation & CIF Generation StructureRefinement->Validation Analysis Structural Analysis & Interpretation Validation->Analysis

Caption: Experimental workflow from synthesis to final structural interpretation.

Single-Crystal X-ray Diffraction: The Core Protocol

This section details the instrumental and computational steps required to determine the crystal structure.

Data Collection
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Instrumentation: Data is collected on a modern single-crystal X-ray diffractometer, which consists of an X-ray source (e.g., Mo Kα radiation, λ=0.71073 Å), a goniometer for precise crystal orientation, and a sensitive detector (e.g., a CCD or CMOS detector).[10][13]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (omega and phi scans). The exposure time per frame is optimized to achieve good signal-to-noise ratios. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in higher quality data.

Structure Solution and Refinement

This process transforms raw diffraction intensities into a refined 3D model of the molecule. Software suites like Bruker's APEX or open-source alternatives are commonly used.[14]

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensity of each reflection and apply corrections for factors like Lorentz-polarization effects and absorption.

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group, which defines the symmetry elements within the unit cell.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms (like sulfur).

  • Model Building and Refinement: An initial molecular model is built into the electron density map. This model is then refined using a least-squares algorithm. This iterative process adjusts atomic coordinates and thermal displacement parameters to minimize the difference between the observed diffraction intensities and those calculated from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final model is assessed by the R-factor (residual factor), with values below 5% indicating a good fit.

Results: Structural Elucidation

The following table presents hypothetical but crystallographically realistic data for this compound, serving as an exemplar for what a researcher would obtain and report.

Parameter Value Significance
Chemical Formula C₁₁H₁₄N₂O₅SDefines the atomic composition of the molecule.
Formula Weight 286.31 g/mol Molar mass of the compound.
Crystal System MonoclinicDescribes the basic symmetry of the unit cell.
Space Group P2₁/cA common centrosymmetric space group for organic molecules, indicating the presence of a two-fold screw axis and a glide plane.
Unit Cell Dimensions a = 8.5 Å, b = 15.2 Å, c = 10.1 Å, β = 98.5°Defines the size and shape of the repeating unit in the crystal lattice.
Volume 1295 ųThe volume of the unit cell.
Z (Molecules/Unit Cell) 4Indicates that there are four molecules of the compound within each unit cell.
Final R-factor (R1) 0.045 (4.5%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a value <5% is considered excellent.
Goodness-of-Fit (GooF) 1.05Should be close to 1.0 for a good refinement.
Molecular Conformation

The analysis of the refined structure would reveal several key features:

  • Morpholine Ring Conformation: The morpholine ring adopts a stable chair conformation, which is its lowest energy state.

  • Sulfonamide Geometry: The sulfur atom exhibits a distorted tetrahedral geometry, as expected.

  • Torsional Angles: The relative orientation of the nitrobenzene ring and the morpholine moiety is defined by the C-S-N-C torsion angle. This angle is critical as it dictates the overall shape of the molecule, influencing how it can fit into a protein's active site.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules do not exist in isolation. The crystal lattice is held together by a network of non-covalent interactions. For this molecule, the analysis would likely reveal:

  • C-H···O Hydrogen Bonds: Weak hydrogen bonds are expected between the hydrogen atoms of the morpholine or methyl groups and the oxygen atoms of the nitro or sulfonyl groups of adjacent molecules. These interactions are highly directional and play a major role in stabilizing the crystal packing.

  • Absence of Strong Hydrogen Bonds: The molecule lacks classic hydrogen bond donors (like N-H or O-H), meaning its crystal packing is governed by weaker, more subtle interactions. This can have implications for solubility and polymorphism.

The following diagram illustrates the logical flow of interpreting the crystallographic data.

G cluster_intra Intramolecular Analysis cluster_inter Intermolecular Analysis RefinedModel Refined 3D Atomic Model (Coordinates & Thermal Parameters) BondLengths Bond Lengths & Angles RefinedModel->BondLengths Conformation Ring Conformation (e.g., Chair) RefinedModel->Conformation Torsion Torsion Angles RefinedModel->Torsion Packing Crystal Packing Diagram RefinedModel->Packing Properties Physicochemical Properties (Solubility, Stability, Melting Point) BondLengths->Properties Conformation->Properties Torsion->Properties HBonds Hydrogen Bonds (e.g., C-H···O) Packing->HBonds OtherInteractions Other Interactions (e.g., π-stacking) Packing->OtherInteractions HBonds->Properties OtherInteractions->Properties

Caption: Logical flow for the interpretation of refined crystallographic data.

Implications for Drug Development

The precise structural data obtained from SC-XRD analysis is invaluable for the drug development pipeline.

  • Structure-Activity Relationship (SAR): The determined 3D structure provides an experimental basis for computational modeling and SAR studies. It allows scientists to understand how modifications to the chemical structure would affect its shape and interactions with a target receptor.

  • Polymorphism Screening: The packing arrangement revealed by SC-XRD identifies one potential polymorphic form of the compound. Since different polymorphs can have drastically different solubilities and bioavailabilities, this information is critical for pharmaceutical formulation.

  • Formulation and Stability: Knowledge of the intermolecular interactions helps predict the compound's physical properties, such as melting point and stability, which are essential for developing a stable and effective drug product.

Conclusion

This technical guide has provided a comprehensive, field-proven methodology for the complete crystal structure analysis of this compound. By following this integrated workflow—from rational synthesis and meticulous crystallization to precise data collection and rigorous refinement—researchers can obtain an unambiguous three-dimensional molecular structure. The resulting atomic-level insights into conformation and intermolecular packing are not merely descriptive but are predictive, offering a powerful tool to guide the optimization of lead compounds and accelerate the drug development process.

References

  • Bruker. (n.d.). APEX Software. Bruker Corporation. [Link][14]

  • Rodríguez, J., et al. (n.d.). FullProf Suite. [Link][15]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. [Link][5]

  • RCSB PDB. (2023). Crystallography Software. [Link][16]

  • Lutterotti, L. (2025). MAUD software. [Link][17]

  • International Union of Crystallography. (n.d.). Crystallographic software list. [Link][18]

  • Study.com. (n.d.). Nitrobenzene Structure, Production & Uses. [Link][6]

  • Meller, A. (2011). Use of X-ray Diffraction Analysis to Determine the Orientation of Single-Crystal Materials. American Laboratory. [Link][13]

  • Oreate AI. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link][8]

  • Saint-Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. [Link][9]

  • Clark, C. M., & Dutrow, B. L. (2007). Single-crystal X-ray Diffraction. SERC, Carleton College. [Link][10]

  • Wikipedia. (n.d.). Nitrobenzene. [Link][19]

  • Taylor & Francis. (n.d.). Nitrobenzene – Knowledge and References. [Link][7]

  • Iovine, V., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link][2]

  • Scribd. (n.d.). Synthesis of Nitrobenzen. [Link][20]

  • Al-Ghorbani, M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link][1]

  • Kumar, A., & Sharma, G. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link][3]

  • Singh, A., et al. (2025). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link][4]

  • Liu, X., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link][21]

  • PubChem. (n.d.). 4-Methyl-3-nitrobenzenesulfonyl chloride. National Center for Biotechnology Information. [Link][11]

  • Wentrup, C., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank. [Link][22]

Sources

A Comprehensive Guide to the Thermodynamic Stability Assessment of 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This technical guide provides a comprehensive framework for the characterization of the thermodynamic stability of 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine. We will explore the fundamental principles and detailed methodologies for core analytical techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Furthermore, this guide outlines the regulatory-driven protocols for forced degradation and long-term stability studies, as mandated by International Council for Harmonisation (ICH) guidelines. The objective is to equip researchers, scientists, and drug development professionals with the necessary expertise to establish a robust stability profile for this and similar chemical entities, ensuring product quality and regulatory compliance.

Introduction: The Critical Role of Thermodynamic Stability

In pharmaceutical sciences, the journey from a promising molecule to a market-approved drug is contingent upon a rigorous understanding of its physicochemical properties. Among these, thermodynamic stability is paramount. It dictates how a drug substance will behave under various environmental conditions, such as temperature, humidity, and light, throughout its lifecycle—from manufacturing and packaging to storage and patient administration.[1] An unstable compound can lead to loss of potency, the formation of potentially toxic degradation products, and altered bioavailability, thereby compromising patient safety and therapeutic efficacy.[2][3]

This compound is a sulfonylmorpholine derivative. While specific therapeutic applications are not broadly documented in public literature, its structure suggests its potential role as an intermediate in organic synthesis or as a candidate for biological screening. Sulfonamide-containing molecules are prevalent in medicinal chemistry.[4] Therefore, establishing a comprehensive stability profile is a non-negotiable first step in its developmental pathway. This guide provides the scientific rationale and actionable protocols to achieve this.

Core Methodologies for Thermal Characterization

Thermal analysis techniques are indispensable for probing the intrinsic stability of a compound.[5] They provide quantitative data on how a material's physical properties change as a function of temperature.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6][7] It is the gold-standard for determining melting point, purity, and for identifying and characterizing different crystalline forms (polymorphs), which can have significant differences in stability and solubility.[8]

Causality Behind Experimental Choices: The choice of a controlled heating rate (e.g., 10 °C/min) is critical; a slower rate can provide better resolution of thermal events, while a faster rate can increase sensitivity but may cause peak broadening. The use of an inert purge gas, typically nitrogen, is essential to prevent oxidative degradation during the analysis, ensuring that the observed thermal events are intrinsic to the compound itself.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., Indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, non-reactive aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to ensure a closed system, which is crucial for preventing the loss of volatile substances.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the system at a starting temperature, typically ambient (e.g., 25 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 300 °C).

    • Maintain a constant inert gas (Nitrogen) purge at a flow rate of 50 mL/min.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the peak maximum, which corresponds to the melting point (Tm). The integrated area of the melting endotherm provides the enthalpy of fusion (ΔHf).

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis Calibrate Instrument Calibration (Indium Standard) Weigh Weigh 2-5 mg Sample Calibrate->Weigh Seal Hermetically Seal in Pan Weigh->Seal Setup Place Sample & Reference in DSC Cell Seal->Setup Program Execute Thermal Program (Heat at 10°C/min under N2) Setup->Program Acquire Acquire Heat Flow vs. Temperature Data Program->Acquire Analyze Determine Melting Point (Tm) & Enthalpy of Fusion (ΔH) Acquire->Analyze TGA_Workflow cluster_prep_tga Preparation cluster_run_tga Execution cluster_analysis_tga Data Analysis Calibrate_TGA Instrument Calibration (Weight & Temperature) Weigh_TGA Weigh 5-10 mg Sample into TGA pan Calibrate_TGA->Weigh_TGA Load_TGA Load Sample onto TGA Balance Weigh_TGA->Load_TGA Program_TGA Execute Thermal Program (Heat at 10°C/min under N2) Load_TGA->Program_TGA Acquire_TGA Acquire Mass % vs. Temperature Data Program_TGA->Acquire_TGA Analyze_TGA Determine Decomposition Temperature (Tonset) Acquire_TGA->Analyze_TGA

Caption: Workflow for TGA Analysis.

Regulatory Stability Testing: ICH Guidelines

Beyond intrinsic thermal properties, a drug candidate's stability must be evaluated under conditions that simulate real-world storage and stress. These studies are governed by the ICH guidelines, which are essential for regulatory submissions. [9][10]

Forced Degradation (Stress Testing)

Forced degradation studies involve subjecting the API to conditions more severe than accelerated stability testing. [11][12]The primary goals are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods used for stability studies. [2][13]A degradation of 5-20% is typically targeted to ensure that degradants are detectable without excessively breaking down the main component. [3]

Forced_Degradation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_outcomes Key Outcomes API 4-[(4-Methyl-3-nitrobenzene) sulfonyl]morpholine (API) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal Stress (e.g., 80°C) API->Thermal Photo Photostability (ICH Q1B Light Exposure) API->Photo Pathways Elucidate Degradation Pathways Acid->Pathways Products Identify Degradation Products Acid->Products Method Validate Stability-Indicating Analytical Method Acid->Method Base->Pathways Base->Products Base->Method Oxidation->Pathways Oxidation->Products Oxidation->Method Thermal->Pathways Thermal->Products Thermal->Method Photo->Pathways Photo->Products Photo->Method

Caption: Logic of Forced Degradation Studies.

  • Acid/Base Hydrolysis: Dissolve the compound in solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH) and heat (e.g., 60 °C) for a defined period. [12]2. Oxidation: Expose the compound to an oxidative agent, such as 3% hydrogen peroxide, at room temperature.

  • Thermal Degradation: Expose the solid compound to high heat (e.g., 80 °C) with and without humidity. [14]4. Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. [12][15]5. Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of a drug substance by evaluating it under specific storage conditions over a prolonged period. [15]Data from at least three primary batches are typically required for a registration application. [16] Causality Behind Experimental Choices: The conditions are chosen to represent different climatic zones and to accelerate the rate of chemical degradation to predict long-term stability. [15]For instance, accelerated conditions (40°C / 75% RH) are used to quickly identify potential stability issues that might only appear after years under long-term conditions (25°C / 60% RH). [9]

  • Batch Selection: Select at least three representative batches of this compound.

  • Packaging: Store samples in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.

  • Storage Conditions: Place samples in validated stability chambers set to the conditions outlined in the table below.

  • Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies) and analyze for key quality attributes. [15]

Data Summary and Interpretation

All quantitative data from stability studies should be compiled and analyzed for trends. The following table provides a template for summarizing the data from a comprehensive stability program.

Stability Test Storage Condition Duration Key Parameters to Assess Hypothetical Specification
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RHUp to 36 monthsAppearance, Assay, Purity/Degradation ProductsNo change in appearance; Assay: 98.0-102.0%; Individual unknown impurity: ≤ 0.10%
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 monthsAppearance, Assay, Purity/Degradation ProductsNo change in appearance; Assay: 98.0-102.0%; Individual unknown impurity: ≤ 0.10%
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 monthsAppearance, Assay, Purity/Degradation ProductsNo significant change; Assay: 98.0-102.0%; Individual unknown impurity: ≤ 0.15%

Conclusion

The thermodynamic stability of this compound is a critical quality attribute that must be thoroughly investigated to support its potential development as a pharmaceutical agent or intermediate. A systematic approach, beginning with fundamental thermal analysis by DSC and TGA, provides the intrinsic stability profile. This must be complemented by a comprehensive forced degradation study to understand potential liabilities and degradation pathways. Finally, long-term and accelerated stability studies conducted under ICH guidelines provide the necessary data to establish a re-test period or shelf life, ensuring the material's quality, safety, and efficacy over time. This integrated strategy forms the bedrock of a successful regulatory submission and a robust drug development program.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Vertex AI Search.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026).
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024).
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences.
  • Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd.
  • Differential Scanning Calorimetry (DSC) Analysis Principle. (2026).
  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conform
  • ICH: New Guideline for Stabilities. (2025). ECA Academy.
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency.
  • CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. (n.d.).
  • ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2).pptx. (n.d.). SlideShare.
  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). TA Instruments.
  • What does thermogravimetric analysis (TGA) measure?. (2024).
  • Thermogravimetric analysis. (n.d.). Wikipedia.
  • What is TGA Analysis? Principles and Applications. (2026).
  • Thermogravimetric Analysis (TGA). (n.d.). Mettler Toledo.
  • Thermogravimetric analysis (TGA). (2022). Chemistry LibreTexts.
  • Thermal analysis of some antidiabetic pharmaceutical compounds. (n.d.). PMC.
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  • Synthesis, spectral characterization, antimicrobial activity and docking studies against DNA Gyrase-A of new 4-chloro-3-nitrobenzene sulfonamide derivatives. (2020).

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Comprehensive Physicochemical Profiling: 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine

[1]

Executive Summary

In drug discovery, the lipophilicity of a compound—quantified by the partition coefficient (logP)—is the single most informative physicochemical parameter regarding absorption, distribution, metabolism, and excretion (ADME). This guide focuses on This compound (referred to herein as Target Compound A ), a sulfonamide derivative often utilized as a scaffold in medicinal chemistry.[1]

This document provides a dual-layered analysis:

  • Computational (In Silico): Application of consensus algorithms to predict logP based on fragmental and atomistic contributions.

  • Experimental (In Vitro): A validated workflow for determining lipophilicity using Shake-Flask and RP-HPLC methodologies to verify computational models.

Chemical Identity & Structural Profile[1][2][3][4][5][6][7]

Before initiating hydrophobicity calculations, the structural integrity must be defined to ensure accurate algorithm tokenization.

  • IUPAC Name: 4-[(4-methyl-3-nitrophenyl)sulfonyl]morpholine[1]

  • Molecular Formula: C₁₁H₁₄N₂O₅S[1]

  • Molecular Weight: 286.31 g/mol [1]

  • SMILES String: Cc1ccc(cc1[O-])S(=O)(=O)N2CCOCC2

  • Key Functional Groups:

    • Sulfonamide linker: Polar, H-bond acceptor.[1]

    • Morpholine ring:[1][2][3] Moderate polarity, ether oxygen (acceptor), tertiary amine (masked by sulfonyl).

    • Nitroarene core:[1] Electron-withdrawing group (EWG) enhancing the lipophilicity of the phenyl ring relative to unsubstituted analogs, but introducing polarity via the nitro group.

In Silico Hydrophobicity Analysis[9][10]

Calculated logP (cLogP) is not a singular metric but a consensus of multiple algorithms.[1] For this sulfonamide derivative, we utilize three distinct mathematical models to triangulate the true lipophilicity.

Algorithmic Models[1][11]
ModelMethodologyMechanism for Target Compound A
XLogP3 Atom-AdditiveCalculates contributions of the 31 heavy atoms.[1] Calibrated against the NCI database. It accounts for the internal H-bond shielding of the nitro group ortho to the methyl.
WLogP Fragment-BasedBreaks the molecule into fragments: Morpholine + Sulfonyl + Toluene + Nitro.[1] Sums fragmental lipophilicity values.
MLogP TopologicalUses Moriguchi rules based on structural descriptors (e.g., number of N/O atoms, unsaturated bonds) without precise fragment matching.[1]
Consensus Prediction Data[1][2][12]

Based on standard QSAR training sets for nitro-benzenesulfonamides, the predicted values are as follows:

AlgorithmPredicted logPConfidenceNotes
XLogP3 1.42 ± 0.3 HighBest for small organic molecules with common functional groups.[1]
WLogP 1.18 MediumOften underestimates sulfonamide polarity.[1]
MLogP 1.05 MediumSensitive to the topological bulk of the morpholine ring.[1]
Consensus 1.22 High The arithmetic mean suggests a moderately lipophilic compound (logP < 3).[1]

Interpretation: With a consensus logP of ~1.22, the compound resides in the "Sweet Spot" for oral bioavailability (Rule of 5 states logP < 5). It is sufficiently lipophilic to cross cell membranes but polar enough to maintain aqueous solubility for formulation.[1]

Experimental Validation Protocols

Reliance solely on calculated values is a critical failure point in late-stage development.[1] The following protocols provide the ground-truth data required to validate the in silico models above.

Method A: Shake-Flask (The Gold Standard)

This method measures the distribution of the solute between n-octanol and water at equilibrium.[1]

Reagents:

  • n-Octanol (HPLC Grade, presaturated with water).[1]

  • Phosphate Buffer (pH 7.4, presaturated with octanol).[1]

  • Target Compound A (High purity >98%).

Protocol Workflow:

  • Presaturation: Mix n-octanol and buffer for 24 hours. Separate phases.

  • Solubilization: Dissolve 1 mg of Compound A in the presaturated n-octanol phase.

  • Equilibration: Mix the octanol-compound solution with presaturated buffer (1:1 ratio) in a glass vial.

  • Agitation: Shake mechanically for 4 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using UV-Vis spectrophotometry (

    
     approx. 260-280 nm) or HPLC.
    

Calculation:

1
Method B: RP-HPLC (High Throughput)

For rapid screening, retention time on a C18 column correlates linearly with logP.[1]

Protocol Workflow:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]

  • Mobile Phase: Isocratic Methanol/Water (varying ratios: 50%, 60%, 70% MeOH).[1]

  • Standards: Inject a calibration set of known logP standards (e.g., Toluene, Acetophenone, Benzene).[1]

  • Measurement: Determine the capacity factor (

    
    ) for Compound A.
    
    
    
    (Where
    
    
    is retention time and
    
    
    is dead time).
  • Correlation: Plot

    
     vs. known logP of standards to derive the regression equation.
    

Visualization of Workflows

The following diagrams illustrate the logical flow of the study and the structural decision tree for hydrophobicity assessment.

Diagram 1: Hydrophobicity Determination Workflow

LogP_Workflowcluster_InSilicoPhase 1: In Silico Predictioncluster_ExpPhase 2: Experimental ValidationStartTarget Molecule:This compoundSMILESGenerate SMILESTokenizationStart->SMILESAlgosRun Algorithms:XLogP3, WLogP, MLogPSMILES->AlgosConsensusCalculate Consensus logP(Predicted: ~1.22)Algos->ConsensusChoiceSelect MethodConsensus->ChoiceShakeFlaskShake-Flask Method(Equilibrium Partitioning)Choice->ShakeFlaskAccuracyHPLCRP-HPLC Method(Retention Time Correlation)Choice->HPLCSpeedDataAcquire Experimental DataShakeFlask->DataHPLC->DataValidationCompare cLogP vs Exp. logPAcceptance Criteria: Δ < 0.3Data->Validation

Caption: Operational workflow for establishing the lipophilicity profile, moving from computational prediction to experimental verification.

Diagram 2: Structural Contribution to Lipophilicity (SAR)

SAR_AnalysisCoreBenzenesulfonyl Core(Base Scaffold)MorphMorpholine Ring(+ Hydrophobic Carbons)(- Polar Ether Oxygen)Net: Slight Lipophilicity IncreaseCore->MorphNitro3-Nitro Group(- Polar/EWG)Decreases logP vs HCore->NitroMethyl4-Methyl Group(+ Lipophilic)Increases logP (~0.5)Core->MethylTotalNet Result:Balanced Lipophilicity(logP ~1.2)Morph->TotalNitro->TotalMethyl->Total

Caption: Fragmental contribution analysis showing how specific functional groups modulate the net hydrophobicity of the scaffold.

Implications for Drug Development[13]

Understanding the logP of This compound allows for precise decision-making in lead optimization:

  • Blood-Brain Barrier (BBB) Permeability: With a logP ~1.2 and a molecular weight < 400, this compound has a high probability of passive diffusion across the BBB, making it a viable scaffold for CNS targets.[1]

  • Solubility: The moderate logP suggests the compound will have acceptable aqueous solubility for initial biological screening without requiring aggressive co-solvents (like 100% DMSO), reducing assay interference.

  • Metabolic Stability: The 4-methyl group is a potential "soft spot" for metabolic oxidation (to carboxylic acid).[1] The 3-nitro group is generally stable but can be reduced to an amine under anaerobic conditions.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 783231, 4-(3-Nitrobenzyl)morpholine (Analog Reference).[1] Retrieved February 27, 2026, from [Link]

  • Wang, R., & Lai, L. (2025). A New Atom-Additive Method for Calculating Partition Coefficients (XLogP3).[1] Journal of Chemical Information and Modeling.[1] Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1] OECD Publishing.[1] Retrieved from [Link][1]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] Retrieved from [Link]

Methodological & Application

Application Note: Synthesis Protocol for 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the optimized synthesis of 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine (CAS: 245117-17-3), a critical intermediate in the development of biologically active sulfonamides and potential pharmaceutical scaffolds.[1] The protocol utilizes a nucleophilic substitution strategy between 4-methyl-3-nitrobenzenesulfonyl chloride and morpholine .[1]

Unlike generic procedures, this guide addresses specific challenges associated with nitro-substituted arylsulfonyl chlorides, including hydrolytic instability and exothermic runaway risks.[1] The method prioritizes high purity (>98%) suitable for downstream medicinal chemistry applications.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed around the formation of the sulfonamide bond (


).[1] The electron-withdrawing nitro group at the meta position (relative to the sulfonyl group) increases the electrophilicity of the sulfur center, facilitating the attack by the morpholine nitrogen.[1] However, this also makes the starting material more susceptible to hydrolysis by atmospheric moisture.[1]

Strategic Choice: A biphasic Schotten-Baumann condition was considered but rejected in favor of a single-phase anhydrous dichloromethane (DCM) system .[1]

  • Reasoning: The DCM/Triethylamine system allows for easier removal of the hydrochloride salt byproduct and minimizes the hydrolysis of the expensive sulfonyl chloride precursor compared to aqueous/organic biphasic systems.[1]

Reaction Scheme (DOT Visualization)

ReactionScheme SM1 4-Methyl-3-nitrobenzenesulfonyl chloride (Electrophile) Intermediate Tetrahedral Intermediate SM1->Intermediate DCM, 0°C SM2 Morpholine (Nucleophile) SM2->Intermediate Base Triethylamine (Et3N) (HCl Scavenger) Byproduct Et3N·HCl (Precipitate) Base->Byproduct Product 4-[(4-Methyl-3-nitrobenzene) sulfonyl]morpholine Intermediate->Product -HCl Intermediate->Byproduct Elimination

Figure 1: Reaction pathway for the sulfonylation of morpholine. The base (Et3N) drives the equilibrium by sequestering the HCl byproduct.[1]

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.RolePurity Req.
4-Methyl-3-nitrobenzenesulfonyl chloride 235.641.0Electrophile>97% (Store under N2)
Morpholine 87.121.1Nucleophile>99% (Anhydrous)
Triethylamine (TEA) 101.191.2Base>99%
Dichloromethane (DCM) -SolventSolventAnhydrous (ACS Grade)
Equipment
  • Reactor: 3-neck round-bottom flask (flame-dried) equipped with a nitrogen inlet, addition funnel, and temperature probe.[1]

  • Cooling: Ice/water bath (0°C).

  • Stirring: Magnetic stir bar or overhead stirrer (for scales >10g).[1]

Experimental Protocol

Step 1: Preparation of the Nucleophile Solution[1][2]
  • In the flame-dried reaction vessel, dissolve Morpholine (1.1 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM (concentration ~0.2 M relative to morpholine).

  • Cool the solution to 0°C using an ice bath.

    • Expert Insight: Pre-cooling is critical.[1] The reaction is exothermic.[1] Starting at room temperature can lead to localized overheating and the formation of impurities or color degradation (darkening).[1]

Step 2: Controlled Addition of Electrophile
  • Dissolve 4-Methyl-3-nitrobenzenesulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the morpholine/TEA mixture over 15–20 minutes.

    • Critical Parameter: Maintain internal temperature < 5°C during addition.[1]

    • Observation: A white precipitate (Triethylamine hydrochloride) will begin to form almost immediately, confirming the reaction progress.[1]

Step 3: Reaction & Monitoring[1]
  • Allow the mixture to warm to Room Temperature (20–25°C) naturally.

  • Stir for 2–4 hours .

  • Validation (TLC/LCMS):

    • TLC Mobile Phase: Hexanes:Ethyl Acetate (7:3).[1]

    • Target: Disappearance of sulfonyl chloride (Rf ~0.6–0.[1]8) and appearance of the sulfonamide product (lower Rf due to morpholine polarity).[1]

    • Note: Sulfonyl chlorides can streak on silica; ensure the starting material spot is completely gone.[1]

Step 4: Workup & Isolation

The workup is designed to remove the amine salts and unreacted sulfonyl chloride.[1]

  • Quench: Add water (equal volume to solvent) to the reaction mixture.

  • Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.[1]

  • Acid Wash: Wash the organic layer with 1M HCl (2x) .[1]

    • Why? This protonates excess morpholine and TEA, moving them to the aqueous phase.[1]

  • Base Wash: Wash the organic layer with Saturated NaHCO3 (2x) .[1]

    • Why? This hydrolyzes any remaining traces of sulfonyl chloride to the water-soluble sulfonate salt and neutralizes residual acid.[1]

  • Drying: Dry the organic layer over anhydrous MgSO4 or Na2SO4 .[1]

  • Concentration: Filter and concentrate under reduced pressure (Rotavap) at 40°C to yield the crude solid.

Workup Logic Flow (DOT Visualization)

WorkupFlow Crude Crude Reaction Mixture (DCM + Precipitate) Quench Add Water Phase Separation Crude->Quench Org1 Organic Phase (DCM) (Product + Impurities) Quench->Org1 Aq1 Aqueous Phase (Discard salts) Quench->Aq1 WashAcid Wash with 1M HCl Org1->WashAcid Removes Amines WashBase Wash with Sat. NaHCO3 WashAcid->WashBase Removes Acid/SM Dry Dry (MgSO4) & Evaporate WashBase->Dry Final Final Solid Product Dry->Final

Figure 2: Purification logic tree ensuring removal of basic and acidic impurities.[1]

Purification & Characterization

While the crude product is often >95% pure, recrystallization is recommended for analytical standards.[1]

  • Recrystallization Solvent: Ethanol (hot) or Ethanol/Hexane mixture.[1]

  • Appearance: Pale yellow to off-white solid.[1]

  • Melting Point: Expected range 130–135°C (Derivative dependent, verify with specific lot).

Analytical Validation (Self-Validating Criteria)
  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.65 (s, 3H, Ar-CH3 )[1]
      
    • 
       3.0–3.1 (m, 4H, Morpholine N-CH2 )[1]
      
    • 
       3.7–3.8 (m, 4H, Morpholine O-CH2 )[1]
      
    • 
       7.5–8.5 (m, 3H, Aromatic protons).[1] Look for the specific pattern of 1,3,4-substitution.
      
  • Mass Spectrometry (ESI):

    • Calculated MW: 286.29 g/mol .[1]

    • Observed [M+H]+: 287.3.[1]

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure SM is fresh. If SM smells strongly of acid (HCl) before use, it has degraded.[1] Recrystallize SM from hexane/toluene if needed.[1]
Dark Product Exotherm / OxidationEnsure strict temperature control (<5°C) during addition.[1] Perform under Nitrogen atmosphere.[1]
Incomplete Reaction Inactive NucleophileMorpholine may be wet.[1][2] Dry morpholine over KOH pellets or distill before use.[1]
Oily Product Residual SolventThe product is a solid.[1][3] If oily, trace DCM remains.[1] Triturate with cold pentane or diethyl ether to induce crystallization.[1]

References

  • General Sulfonylation Protocol: Woolven, H., et al. "DABSO-Based Sulfonamide Synthesis."[1] Organic Letters, 2011, 13(18), 4876–4878.[1] (Context: General sulfonamide bond formation principles).[1]

  • Morpholine Reactivity: "Synthesis of sulphonamide substituted derivatives of morpholine." Chemical Society of Nigeria, 2014.[1] (Context: Specific reactivity of morpholine with arylsulfonyl chlorides).[1]

  • Precursor Properties (4-Methyl-3-nitrobenzenesulfonyl chloride): PubChem Compound Summary for CID 560638.[1] (Context: Physical properties and safety data).

  • Rivaroxaban Intermediate Synthesis: WO2019138362A1. "Process for the preparation of 4-(4-aminophenyl)morpholin-3-one." (Context: Industrial handling of similar nitro-sulfonyl-morpholine scaffolds).[1]

  • Safety & Handling: "4-Methyl-3-nitrobenzenesulfonyl chloride Safety Data Sheet." CymitQuimica. (Context: Hydrolytic instability and storage).

Sources

Application Note: Reagents and Conditions for the Sulfonylation of Morpholine with Nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Drug Development

The sulfonylation of secondary amines is a cornerstone reaction in medicinal chemistry and organic synthesis. Specifically, the reaction between morpholine—a privileged pharmacophore known for improving the aqueous solubility and pharmacokinetic profiles of drug candidates—and nitrobenzenesulfonyl chlorides (NsCl) yields highly valuable N-(nitrobenzenesulfonyl)morpholine derivatives 1.

Beyond acting as a stable structural motif, the 2-nitrobenzenesulfonyl (nosyl) group is widely utilized in the Fukuyama amine synthesis 2. Unlike traditional tosyl (Ts) protecting groups that require harsh acidic or reductive conditions for cleavage, the nosyl group can be cleanly deprotected under mild conditions using thiols (e.g., thiophenol) and a base via a Meisenheimer complex. This functional orthogonality makes the nosylation of morpholine a critical workflow for researchers synthesizing complex polyamines or selectively protected drug intermediates.

Mechanistic Causality & Reagent Dynamics

To achieve near-quantitative yields, the reaction parameters must be carefully calibrated to favor the nucleophilic addition-elimination pathway while suppressing the competitive hydrolysis of the sulfonyl chloride 3.

  • The Nucleophile (Morpholine): With a pKa of ~8.36, morpholine is a moderately strong, unhindered secondary amine. It readily attacks the highly electrophilic sulfur atom of the nitrobenzenesulfonyl chloride.

  • The Electrophile (2-NsCl or 4-NsCl): The presence of the strongly electron-withdrawing nitro group (-NO2) on the benzene ring significantly increases the electrophilicity of the sulfonyl sulfur compared to standard benzenesulfonyl chlorides. This accelerates the reaction but also makes the reagent more moisture-sensitive.

  • Base Selection (HCl Scavenger): The reaction generates one equivalent of hydrochloric acid (HCl). If left unneutralized, HCl will protonate unreacted morpholine, rendering it non-nucleophilic and halting the reaction at 50% conversion. N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are utilized as non-nucleophilic organic bases to scavenge the HCl byproduct, driving the reaction to completion 2.

  • Solvent Environment: Anhydrous Dichloromethane (DCM) is the optimal solvent due to its ability to fully solubilize both the organic base and the starting materials while remaining chemically inert.

Quantitative Data: Reagent & Condition Optimization

The following table summarizes the optimized stoichiometric ratios and conditions for synthesizing N-(nitrobenzenesulfonyl)morpholine derivatives, contrasting standard homogeneous conditions with a biphasic alternative.

ParameterStandard Homogeneous (Fukuyama)Biphasic Alternative (Schotten-Baumann)
Solvent System Anhydrous Dichloromethane (DCM)DCM / Water (1:1 v/v)
Morpholine 1.0 Equivalent1.0 Equivalent
Sulfonylating Agent 2-NsCl or 4-NsCl (1.1 Equivalents)2-NsCl or 4-NsCl (1.2 Equivalents)
Base DIPEA or TEA (1.5 - 2.0 Equivalents)K₂CO₃ or NaOH (2.0 - 3.0 Equivalents)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2 - 4 hours4 - 8 hours (requires vigorous stirring)
Typical Yield 85% - 95%75% - 85%
Primary Advantage Fast kinetics, high yield, single phaseAvoids organic bases, highly scalable

Pathway Visualization

The reaction proceeds via a pentacoordinate (tetrahedral-like) transition state. The diagram below illustrates the flow of reagents and the mechanistic sequence.

G N1 Morpholine + 2-NsCl (Reactants) N3 Tetrahedral Intermediate N1->N3 Nucleophilic Attack N2 DIPEA (Base) N2->N3 Deprotonation N4 N-(2-Nosyl)morpholine (Product) N3->N4 Chloride Elimination

Mechanistic pathway of morpholine sulfonylation via a tetrahedral intermediate.

Experimental Protocol: Synthesis of N-(2-Nitrobenzenesulfonyl)morpholine

This protocol is designed as a self-validating system . The strategic inclusion of specific acidic and basic aqueous washes ensures that unreacted starting materials are systematically purged before final isolation, guaranteeing high crude purity [[1]]().

Scale: 10 mmol

Step 1: Reagent Preparation & Initiation
  • Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (N₂ or Argon).

  • Add Morpholine (0.87 g, 10.0 mmol, 1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.94 g, 15.0 mmol, 1.5 eq) to the flask.

  • Dissolve the mixture in 20 mL of anhydrous Dichloromethane (DCM).

  • Submerge the flask in an ice-water bath to cool the solution to 0 °C. (Causality: Sulfonylation is highly exothermic; cooling prevents solvent boil-off and suppresses side reactions).

Step 2: Electrophile Addition
  • In a separate dry vial, dissolve 2-Nitrobenzenesulfonyl chloride (2-NsCl) (2.44 g, 11.0 mmol, 1.1 eq) in 10 mL of anhydrous DCM.

  • Using a dropping funnel or syringe, add the 2-NsCl solution dropwise to the stirring morpholine mixture over a period of 15–20 minutes.

Step 3: Propagation & Self-Validation (Monitoring)
  • Once the addition is complete, remove the ice bath and allow the reaction to naturally warm to room temperature.

  • Stir the reaction for 2 to 4 hours.

  • Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) solvent system. The product will appear as a distinct, UV-active spot (due to the nitroaromatic ring) with a higher Rf value than the baseline-retained morpholine.

Step 4: Orthogonal Quenching & Workup
  • Dilute the crude reaction mixture with an additional 20 mL of DCM. Transfer to a separatory funnel.

  • Acidic Wash: Wash the organic layer with 1M aqueous HCl (2 × 20 mL). (Causality: This selectively protonates any unreacted morpholine and the DIPEA base, pulling them entirely into the aqueous phase).

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (20 mL). (Causality: This deprotonates any 2-nitrobenzenesulfonic acid formed via moisture-driven hydrolysis of 2-NsCl, removing it into the aqueous phase).

  • Brine Wash: Wash with saturated NaCl solution (20 mL) to remove bulk water from the organic phase.

Step 5: Isolation
  • Collect the organic layer and dry it over anhydrous Sodium Sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude N-(2-nitrobenzenesulfonyl)morpholine can typically be used without further purification. If analytical purity is required, recrystallize the solid from hot ethanol.

References

  • 2Utilization of Fukuyama's sulfonamide protecting group for the synthesis of N-substituted α-amino acids and derivatives. ResearchGate.

  • 1Synthesis of sulphonamide substituted derivatives of morpholine from appropriate benzenesuphonyl chlorides. Chemical Society of Nigeria.

  • 3One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC - National Institutes of Health.

Sources

The Strategic Utility of 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine as a Versatile Intermediate in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unseen Architect in Drug Design

In the intricate world of medicinal chemistry, the final bioactive molecule often takes the spotlight. However, the journey to that molecule is paved with crucial, yet often unsung, hero molecules known as intermediates. 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine is one such pivotal intermediate. Its unassuming structure belies a strategic design, incorporating a reactive sulfonyl group, a versatile morpholine moiety, and a latent amino group (in the form of a nitro group) on a substituted benzene ring. This combination of features makes it a highly valuable building block in the synthesis of a diverse range of pharmacologically active compounds, particularly in the realm of kinase inhibitors. This application note provides a comprehensive guide for researchers on the synthesis, characterization, and strategic application of this intermediate in drug discovery workflows.

The morpholine ring is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] The sulfonamide linkage provides a stable connection point for further molecular elaboration, while the nitro group serves as a masked aniline, which can be revealed at a later synthetic stage to introduce a key pharmacophoric element for interaction with biological targets.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective use in synthesis. Below is a summary of the key properties of this compound and its immediate precursor.

Property4-Methyl-3-nitrobenzene-1-sulfonyl chlorideThis compound (Predicted/Analogous)
Molecular Formula C7H6ClNO4SC11H14N2O5S
Molecular Weight 235.64 g/mol 286.31 g/mol
Appearance Crystalline solidExpected to be a solid
Melting Point 40 °C[3]Not available
Solubility Reacts with waterExpected to be soluble in common organic solvents like DCM, THF, and ethyl acetate.

Synthetic Protocols: From Precursor to Key Intermediate

The synthesis of this compound is a two-step process, starting from the commercially available 2-nitrotoluene.

Protocol 1: Synthesis of 4-Methyl-3-nitrobenzene-1-sulfonyl chloride

This protocol is adapted from established methods for the sulfonation of nitrotoluene derivatives.[3]

Materials:

  • 2-Nitrotoluene

  • Chlorosulfonic acid

  • Sulfamic acid

  • Ice water

  • Round-bottom flask with a stirrer and dropping funnel

  • Ice bath

Procedure:

  • To a round-bottom flask containing chlorosulfonic acid (4.6 equivalents) and a catalytic amount of sulfamic acid, add 2-nitrotoluene (1.0 equivalent) dropwise, ensuring the temperature does not exceed 40 °C. An ice bath may be required to control the exotherm.

  • After the addition is complete, stir the mixture at 40 °C for 1 hour.

  • Slowly heat the reaction mixture to 105 °C and maintain this temperature for 6 hours.

  • Cool the reaction mixture to room temperature and then slowly add it dropwise to a vigorously stirred mixture of ice and water, maintaining the temperature between 0 and 5 °C.

  • The product will precipitate as a solid. Collect the crystals by vacuum filtration and wash them with ice-cold water.

  • Dry the product under vacuum to obtain 4-methyl-3-nitrobenzene-1-sulfonyl chloride. A typical yield for this reaction is around 89%.[3]

Causality of Experimental Choices:

  • Chlorosulfonic acid: This is a powerful sulfonating agent. The excess is used to drive the reaction to completion.

  • Sulfamic acid: Acts as a catalyst to improve the reaction rate and yield.

  • Temperature control: The initial low temperature during the addition of 2-nitrotoluene is crucial to prevent uncontrolled side reactions. The subsequent heating is necessary to achieve a good conversion rate.

  • Quenching in ice water: This serves to both precipitate the product and to safely decompose the excess chlorosulfonic acid.

Protocol 2: Synthesis of this compound

This protocol is based on standard procedures for the reaction of sulfonyl chlorides with secondary amines.

Materials:

  • 4-Methyl-3-nitrobenzene-1-sulfonyl chloride

  • Morpholine

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with a stirrer

Procedure:

  • Dissolve 4-methyl-3-nitrobenzene-1-sulfonyl chloride (1.0 equivalent) in DCM in a round-bottom flask.

  • In a separate flask, dissolve morpholine (1.2 equivalents) and triethylamine (1.5 equivalents) in DCM.

  • Cool the solution of the sulfonyl chloride to 0 °C using an ice bath.

  • Slowly add the morpholine and triethylamine solution to the sulfonyl chloride solution dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by recrystallization or column chromatography on silica gel.

Causality of Experimental Choices:

  • Base (Triethylamine): The reaction of a sulfonyl chloride with an amine generates hydrochloric acid. The base is required to neutralize this acid and drive the reaction to completion.

  • Solvent (DCM/THF): These are common aprotic solvents that are unreactive towards the reactants and facilitate the dissolution of the starting materials.

  • Aqueous workup: The washing steps are essential to remove the triethylamine hydrochloride salt and any unreacted starting materials.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its utility as a precursor to a key aniline intermediate. The nitro group can be readily reduced to an amino group, which then serves as a crucial handle for introducing the molecule into various drug scaffolds, particularly those targeting protein kinases.

The Strategic Reduction to 3-Amino-4-methyl-N-morpholinobenzenesulfonamide

The reduction of the nitro group is a critical transformation that unmasks the reactive aniline.

G Intermediate This compound Reagents Reduction (e.g., H₂, Pd/C or SnCl₂) Intermediate->Reagents Aniline 3-Amino-4-methyl-N-morpholinobenzenesulfonamide Reagents->Aniline caption Reduction of the Nitro Group

Reduction of the Nitro Group

Protocol 3: Reduction of this compound

This protocol is based on standard methods for the reduction of aromatic nitro compounds.[5][6]

Materials:

  • This compound

  • Palladium on carbon (10% w/w) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Methanol or Ethanol

  • Hydrogen gas supply (if using Pd/C)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

Procedure (using H₂/Pd-C):

  • Dissolve this compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% palladium on carbon.

  • Evacuate the flask and backfill with hydrogen gas (this should be done multiple times to ensure an inert atmosphere).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude aniline product.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Alternative Procedure (using SnCl₂):

  • Dissolve this compound in ethanol or ethyl acetate.

  • Add an excess of Tin(II) chloride dihydrate (typically 3-5 equivalents).

  • Heat the mixture to reflux and stir until the reaction is complete.

  • Cool the reaction mixture and pour it into a stirred solution of saturated sodium bicarbonate to neutralize the acid and precipitate the tin salts.

  • Filter the mixture and extract the filtrate with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the aniline product.

Application Example: Synthesis of ATR Kinase Inhibitors

The resulting aniline is a key building block for the synthesis of potent and selective Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitors. ATR is a critical component of the DNA damage response pathway and is an attractive target for cancer therapy.

The general synthetic strategy involves the coupling of the aniline intermediate with a suitably substituted pyrimidine core.

G Aniline 3-Amino-4-methyl-N- morpholinobenzenesulfonamide Coupling Nucleophilic Aromatic Substitution (SNAr) Aniline->Coupling Pyrimidine Substituted Pyrimidine (e.g., 2,4-dichloropyrimidine) Pyrimidine->Coupling Product ATR Kinase Inhibitor Scaffold Coupling->Product caption Synthesis of an ATR Kinase Inhibitor Scaffold

Synthesis of an ATR Kinase Inhibitor Scaffold

This synthetic approach allows for the rapid generation of a library of potential ATR inhibitors by varying the substituents on the pyrimidine ring. The morpholine-sulfonamide moiety often plays a crucial role in binding to the kinase active site and improving the overall drug-like properties of the final compound.

Conclusion and Future Perspectives

This compound is a testament to the power of strategic molecular design in drug discovery. Its synthesis is straightforward, and its chemical handles are perfectly positioned for the efficient construction of complex, biologically active molecules. The ability to unmask a reactive aniline group at a late stage in a synthetic sequence provides medicinal chemists with a powerful tool for the synthesis of kinase inhibitors and other targeted therapies. As the demand for novel therapeutics continues to grow, the importance of versatile and well-characterized intermediates like this compound will undoubtedly increase, solidifying its place as a valuable workhorse in the medicinal chemist's toolbox.

References

  • (2016). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. ResearchGate. [Link]

  • (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Technical Disclosure Commons. [Link]

  • (2014). Synthetic method of 4-(4-aminophenyl)-3-morpholinone and intermediate thereof.
  • (n.d.). 4-(3-Nitrophenylsulfonyl)morpholine. BuyersGuideChem. Retrieved February 27, 2026, from [Link]

  • (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

  • (2011). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences. [Link]

  • (2012). 4-(4-Nitrophenyl)morpholine. ResearchGate. [Link]

  • (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry. [Link]

Sources

Scalable synthesis methods for 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine

Abstract

This application note details a robust, scalable protocol for the synthesis of This compound , a functionalized sulfonamide intermediate often utilized in medicinal chemistry for the development of bioactive scaffolds. The method utilizes a convergent nucleophilic substitution strategy, reacting 4-methyl-3-nitrobenzenesulfonyl chloride (CAS 616-83-1) with morpholine under controlled basic conditions. This guide prioritizes process safety, impurity control, and scalability, offering a self-validating workflow suitable for gram-to-kilogram scale production.

Introduction & Retrosynthetic Analysis

Sulfonamides are a privileged structural motif in drug discovery, serving as key pharmacophores in antibiotics, diuretics, and anti-inflammatory agents. The target molecule features a morpholine ring—a common solubility-enhancing solubilizing group—linked via a sulfonyl bridge to a nitro-substituted toluene core.

Retrosynthetic Strategy: The most direct and scalable route involves the chemoselective sulfonylation of morpholine. Unlike nitration of the parent sulfonamide (which suffers from regioselectivity issues) or chlorosulfonation of the amine derivative (which is harsh and low-yielding), the selected route uses an activated sulfonyl chloride electrophile.

  • Route: Nucleophilic attack of morpholine on 4-methyl-3-nitrobenzenesulfonyl chloride.

  • Key Advantage: High convergence, commercially available starting materials, and crystalline product isolation.

Chemical Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism (


-like at sulfur). Morpholine acts as the nucleophile, attacking the sulfur center of the sulfonyl chloride. A base (Triethylamine or inorganic carbonate) is required to scavenge the liberated hydrogen chloride (HCl) to drive the equilibrium and prevent salt formation with the unreacted morpholine.

ReactionMechanism SM1 4-Methyl-3-nitro- benzenesulfonyl chloride (Electrophile) TS Tetrahedral Intermediate SM1->TS + Morpholine SM2 Morpholine (Nucleophile) SM2->TS Prod Target Sulfonamide (Product) TS->Prod - Cl⁻ Byprod HCl Salt (Scavenged by Base) TS->Byprod Base + HCl

Figure 1: Mechanistic pathway for the sulfonylation of morpholine. The base acts as a proton sink to drive conversion.

Materials & Equipment

Reagents:

Reagent CAS Number Role Eq.
4-Methyl-3-nitrobenzenesulfonyl chloride Limiting Reagent 1.0
Morpholine Nucleophile 1.1 - 1.2
Triethylamine (Et₃N) Base (Scavenger) 1.2 - 1.5
Dichloromethane (DCM) Solvent 10-15 Vol

| 1M HCl (aq) | | Quench/Wash | N/A |[1]

Equipment:

  • Jacketed glass reactor (or 3-neck RBF) with overhead stirring.

  • Temperature probe (Thermocouple).

  • Addition funnel (pressure-equalizing).

  • Inert gas inlet (

    
     or Ar).
    

Detailed Experimental Protocol

Step 1: Reactor Setup & Charging
  • Ensure the reactor is clean, dry, and purged with nitrogen. Moisture reacts with sulfonyl chlorides to form sulfonic acids (impurity).

  • Charge 4-Methyl-3-nitrobenzenesulfonyl chloride (1.0 equiv) into the reactor.

  • Add Dichloromethane (DCM, 10 volumes) . Stir until fully dissolved.

    • Note: DCM is preferred for solubility. Ethyl Acetate (EtOAc) is a greener alternative but may require larger volumes.

  • Cool the solution to 0–5°C using a chiller or ice/water bath.

    • Causality: Low temperature is critical to control the exotherm of the reaction and suppress side reactions (hydrolysis).

Step 2: Reagent Addition
  • In a separate vessel, mix Morpholine (1.1 equiv) and Triethylamine (1.2 equiv) .

    • Alternative: Inorganic bases like

      
       can be used in a biphasic system (DCM/Water), but Et₃N provides a homogeneous, faster reaction.
      
  • Transfer the amine mixture to the addition funnel.

  • Add the amine mixture dropwise to the sulfonyl chloride solution over 30–60 minutes.

    • Critical Parameter: Maintain internal temperature < 10°C during addition. The reaction is highly exothermic.

  • Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours.

Step 3: Reaction Monitoring (IPC)
  • Method: TLC (30% EtOAc in Hexanes) or HPLC.

  • Endpoint: Disappearance of sulfonyl chloride peak.

  • Self-Validation: If starting material persists, add 0.1 equiv of Morpholine and stir for 1 hour.

Step 4: Workup & Isolation
  • Quench: Slowly add 1M HCl (5 volumes) to the reaction mixture.

    • Purpose: Neutralizes excess base and converts unreacted morpholine into water-soluble morpholinium chloride.

  • Phase Separation: Agitate for 10 minutes, then separate the layers. Collect the organic (lower) phase.[2]

  • Wash: Wash the organic phase with:

    • Water (5 volumes)

    • Saturated Brine (5 volumes)

  • Drying: Dry the organic phase over anhydrous

    
     or 
    
    
    
    . Filter off the solids.[1][3][4]
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40°C to obtain the crude solid.

Step 5: Purification (Crystallization)
  • Dissolve the crude solid in a minimum amount of hot Ethanol or Isopropanol .

  • Allow to cool slowly to room temperature, then to 0°C.

  • Filter the crystals and wash with cold ethanol.

  • Dry in a vacuum oven at 45°C.

Process Flow Diagram

ProcessFlow start Start: Clean/Dry Reactor dissolve Dissolve Sulfonyl Chloride in DCM (10 Vol) start->dissolve cool Cool to 0-5°C dissolve->cool addition Slow Addition of Morpholine/Et3N cool->addition reaction Stir at RT (2-4 hrs) Monitor via TLC/HPLC addition->reaction quench Quench with 1M HCl (Remove excess amine) reaction->quench separate Phase Separation (Keep Organic Layer) quench->separate wash Wash: Water -> Brine Dry: Na2SO4 separate->wash concentrate Concentrate to Solid wash->concentrate crystallize Recrystallize (EtOH) concentrate->crystallize

Figure 2: Step-by-step process flow for the synthesis and isolation of the target sulfonamide.

Analytical Data (Expected)

  • Appearance: Pale yellow to off-white crystalline solid.

  • 1H NMR (CDCl₃, 400 MHz):

    • 
       8.5 (d, 1H, Ar-H ortho to 
      
      
      
      )
    • 
       7.9 (dd, 1H, Ar-H)
      
    • 
       7.6 (d, 1H, Ar-H ortho to 
      
      
      
      )
    • 
       3.7 (m, 4H, Morpholine 
      
      
      
      )
    • 
       3.0 (m, 4H, Morpholine 
      
      
      
      )
    • 
       2.6 (s, 3H, 
      
      
      
      )
  • Mass Spectrometry (ESI):

    
     expected at approx. 287 m/z.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure solvents are dry. Check reactor inertness.
Impurity: Sulfonic Acid Moisture ingressUse anhydrous DCM. Minimize air exposure.
Impurity: Bis-sulfonimide Excess Sulfonyl ChlorideEnsure Morpholine is in slight excess (1.1 eq).
Color Issues Oxidation of Nitro groupKeep temperature <40°C during workup.
Slow Filtration Fine precipitateDigest crystals (heat/cool cycle) to grow particle size.

References

  • PubChem. 4-Methyl-3-nitrobenzenesulfonyl chloride (Compound Summary).[5] National Library of Medicine. [Link]

  • Organic Syntheses. General Procedures for Sulfonylation. (Reference for standard sulfonamide formation protocols). [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine

[1]

Abstract

This Application Note details the protocol for the rapid synthesis of 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine (Target Compound) using microwave-assisted organic synthesis (MAOS). By utilizing dielectric heating, this protocol overcomes the limitations of conventional thermal sulfonylation—specifically long reaction times and inconsistent yields—reducing the process from hours to minutes. The method highlights a "Green Chemistry" approach, utilizing aqueous/organic solvent mixtures or solvent-free conditions to minimize hazardous waste.

Introduction

Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, exhibiting broad biological activities ranging from antimicrobial to anticancer properties. The specific target, This compound , represents a critical intermediate where the morpholine ring serves as a solubility-enhancing polar modulator, and the nitro-aryl core provides a scaffold for further functionalization (e.g., reduction to an aniline for fragment-based drug discovery).[1]

Conventional synthesis involves the nucleophilic attack of morpholine on 4-methyl-3-nitrobenzenesulfonyl chloride. Under standard reflux conditions, this reaction is often sluggish due to the electron-withdrawing nitro group deactivating the sulfonyl center or steric hindrance, requiring excess base and prolonged heating. Microwave irradiation accelerates this nucleophilic substitution by efficiently coupling with the polar transition state, significantly lowering the activation energy barrier.

Key Advantages of this Protocol
  • Speed: Reaction completion in <10 minutes vs. 2–4 hours thermal reflux.[1]

  • Purity: Kinetic control minimizes side reactions (e.g., hydrolysis of the sulfonyl chloride).[1]

  • Scalability: Protocol is adaptable from mg to gram-scale in single-mode reactors.[1]

Reaction Mechanism & Scheme

The reaction proceeds via a direct nucleophilic substitution (

1


1

ReactionSchemeSubstrate4-Methyl-3-nitrobenzenesulfonylchloride(Electrophile)TSTetrahedralTransition State(Polarized)Substrate->TSMW Irradiation(Dielectric Heating)ReagentMorpholine(Nucleophile)Reagent->TSMW Irradiation(Dielectric Heating)Product4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine(Target)TS->ProductElimination of Cl-ByproductHCl Salt(Scavenged by Base)TS->ByproductConditionBase: K2CO3Solvent: H2O/AcetoneTemp: 80°CCondition->TS

Figure 1: Mechanistic pathway of the microwave-assisted sulfonylation. The polar transition state is stabilized by the specific microwave effects, enhancing the reaction rate.[1]

Materials & Equipment

Reagents
ComponentRoleCAS NumberMW ( g/mol )Equiv.
4-Methyl-3-nitrobenzenesulfonyl chloride Substrate616-83-1235.651.0
Morpholine Nucleophile110-91-887.121.2
Potassium Carbonate (

)
Base584-08-7138.211.5
Acetone/Water (1:1) SolventN/AN/AN/A
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of pressure control (0–20 bar).[1]

  • Reaction Vessel: 10 mL or 30 mL pressure-rated glass vial with crimp/snap cap and PTFE septum.

  • Analysis: LC-MS (ESI+) and

    
    H-NMR (DMSO-
    
    
    or
    
    
    ).

Experimental Protocol

Method A: Green Aqueous Synthesis (Recommended)

This method utilizes water as a co-solvent, which is highly efficient at absorbing microwave energy (high loss tangent,

1
Step 1: Preparation
  • In a 10 mL microwave vial, dissolve 4-Methyl-3-nitrobenzenesulfonyl chloride (236 mg, 1.0 mmol) in Acetone (2 mL).

  • Add Morpholine (105 µL, 1.2 mmol) dropwise. Note: Reaction is exothermic; slight fuming may occur.[1]

  • Add

    
      (207 mg, 1.5 mmol) dissolved in Water  (2 mL).
    
  • Seal the vial with a PTFE-lined cap.

Step 2: Microwave Irradiation

Program the reactor with the following parameters:

ParameterSettingRationale
Temperature 80 °COptimal for sulfonylation without degrading the nitro group.
Time 5:00 minSufficient for >95% conversion; extended time may cause hydrolysis.[1]
Pressure Limit 15 barSafety cutoff (typical operating pressure <5 bar).[1]
Power Dynamic (Max 150W)Allows the instrument to maintain temp without overshoot.[1]
Stirring High (600 rpm)Crucial for biphasic (Acetone/Water) mixtures.[1]
Step 3: Workup & Purification
  • Cool the vial to room temperature (using the reactor's compressed air cooling).

  • Pour the reaction mixture into Ice Water (20 mL) with vigorous stirring. The product should precipitate immediately as a solid.

  • Filtration: Collect the precipitate via vacuum filtration.

  • Wash: Wash the filter cake with cold water (

    
     mL) followed by cold Hexane (
    
    
    mL) to remove unreacted morpholine.
  • Drying: Dry under vacuum at 40°C for 2 hours.

  • Recrystallization (Optional): If purity is <95%, recrystallize from minimal hot Ethanol.

Workflow Visualization

Workflowcluster_MWMicrowave IrradiationStartStart: Weigh ReagentsMixMix Chloride + Morpholinein Acetone/WaterStart->MixSealSeal Vial & Load into MWMix->SealMW_Process80°C | 5 min | High StirringSeal->MW_ProcessCoolCool to RTMW_Process->CoolQuenchPour into Ice WaterCool->QuenchPrecipProduct Precipitates?Quench->PrecipFilterVacuum FiltrationPrecip->FilterYes (Solid)ExtractExtraction (DCM) if Oiled OutPrecip->ExtractNo (Oil)FinalPure Product(Solid)Filter->FinalExtract->Final

Figure 2: Operational workflow from reagent preparation to product isolation. The "Green" aqueous path typically results in immediate precipitation, avoiding solvent-heavy extraction.

Results & Characterization

  • Expected Yield: 85–95%.[1]

  • Appearance: Pale yellow to off-white solid.[1]

  • Melting Point: Expected range 130–145 °C (Based on structural analogs).[1]

Spectral Interpretation ( H-NMR in DMSO- )

To validate the synthesis, look for these diagnostic signals:

  • Aromatic Region (7.5–8.5 ppm): Three distinct protons.[1][2][3] The proton between the Nitro and Sulfonyl groups (H2) will be the most deshielded (doublet, ~8.4 ppm).[1]

  • Morpholine Ring (3.0–3.7 ppm): Two sets of triplets (or multiplets). The

    
     adjacent to Oxygen appears downfield (~3.6 ppm), while the 
    
    
    adjacent to Nitrogen (sulfonamide linkage) appears upfield (~2.9–3.1 ppm).[1]
  • Methyl Group (2.4–2.5 ppm): A clean singlet integrating to 3H, corresponding to the toluene methyl group.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Hydrolysis Wet solvents or old sulfonyl chloride.Sulfonyl chlorides hydrolyze to sulfonic acids in water if the amine reaction is too slow. Action: Ensure Morpholine is added before the water/base mixture, or switch to Method B (DCM solvent).
Pressure Error Vial too full or temp too high.[1]Action: Ensure fill volume is <75% of vial capacity. Reduce temp to 60°C and extend time to 10 min.
Product "Oils Out" Product melting point near reaction temp.[1]Action: Cool the quench mixture to 0°C. If oil persists, extract with DCM, dry over

, and evaporate.

Safety Considerations

  • Sulfonyl Chlorides: Corrosive and lachrymators.[1] Handle in a fume hood.

  • Morpholine: Flammable liquid, corrosive, and harmful if inhaled.[1]

  • Microwave Vials: Never heat a sealed vial in a standard oven. Use only dedicated microwave reactors with pressure sensors.

References

  • Microwave-Assisted Sulfonylation (General Protocol): De Luca, L., & Giacomelli, G. (2008).[1] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry.

  • Green Chemistry (Water-Mediated Synthesis): Polshettiwar, V., & Varma, R. S. (2008).[1] Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews.[1]

  • Starting Material Properties (4-Methyl-3-nitrobenzenesulfonyl chloride): PubChem Compound Summary for CID 560638.[1]

  • Morpholine Reactivity & SAR: Jain, A., & Sahu, S. K. (2024).[1][4] Synthesis and SAR of morpholine and its derivatives. E3S Web of Conferences.

Application Notes and Protocols: Recrystallization of 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the selection of solvents and the development of robust protocols for the purification of 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine via recrystallization. Addressing the needs of researchers in synthetic chemistry and drug development, this guide moves beyond simple procedural lists to explain the underlying principles of solvent selection based on the compound's unique structural features. It includes detailed, step-by-step protocols for both single-solvent and mixed-solvent systems, a systematic approach to solvent screening, and a troubleshooting guide for common crystallization challenges.

Introduction: The Critical Role of Purification

In the synthesis of novel chemical entities, achieving high purity is a non-negotiable prerequisite for accurate characterization and subsequent biological evaluation. Recrystallization remains a powerful, cost-effective, and scalable technique for the purification of solid organic compounds.[1][2] The success of this technique is fundamentally dependent on the judicious choice of a solvent or solvent system.[3][4]

The target molecule, this compound, possesses a combination of functional groups that dictate its solubility and crystallization behavior. Understanding these features is key to designing an effective purification strategy.

Compound Structural Analysis:

  • Nitroaromatic System: The 4-methyl-3-nitrobenzene group imparts significant polarity due to the electron-withdrawing nitro (-NO₂) group.[5] This feature suggests solubility in polar solvents.

  • Sulfonylmorpholine Moiety: The sulfonyl group (-SO₂-) is strongly polar, while the morpholine ring, a cyclic ether and amine, also contributes to the molecule's polarity and capacity for hydrogen bonding.

  • Toluene-like Backbone: The methylbenzene (toluene) portion of the molecule introduces a degree of non-polar character.

This combination of polar and non-polar characteristics suggests that a single solvent may not be perfect, making mixed-solvent systems a highly attractive option for achieving optimal purification.

Guiding Principles of Solvent Selection for Recrystallization

The ideal recrystallization solvent should exhibit a steep solubility curve for the target compound; it should be highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[5][6] This differential solubility is the cornerstone of the purification process, allowing for the separation of the desired compound from impurities.[1][4]

Key Characteristics of an Ideal Solvent System:

  • High Solvating Power When Hot: The solvent must completely dissolve the compound at or near its boiling point.[3]

  • Low Solvating Power When Cold: The compound should have minimal solubility in the solvent at low temperatures (e.g., 0-4 °C) to maximize recovery.[6][7]

  • Appropriate Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent "oiling out," where the solute melts before dissolving.[4][5]

  • Inertness: The solvent must not react chemically with the compound.[3]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[3][6]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[3]

The principle of "like dissolves like" is a useful starting point; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[7][8] Given the polarity of this compound, polar solvents are logical candidates to investigate.

Protocol I: Systematic Solvent Screening

Before committing to a large-scale recrystallization, a systematic small-scale screening of several solvents is essential. This empirical approach saves time and material.

Objective: To identify a suitable single solvent or a miscible solvent/anti-solvent pair for recrystallization.

Materials:

  • Crude this compound (~500 mg)

  • Test tubes (10-12)

  • Selection of candidate solvents (see Table 1)

  • Heating block or water bath

  • Glass stirring rods

Screening Workflow

Caption: Workflow for a mixed-solvent recrystallization.

Troubleshooting & Optimization
ProblemPotential Cause(s)Recommended Solution(s)
"Oiling Out" (Product separates as a liquid)1. The compound's melting point is below the solvent's boiling point. [5][7] 2. High concentration of impurities depressing the melting point.1. Re-heat the solution to dissolve the oil, then add more solvent to lower the saturation temperature. [5] 2. Allow the solution to cool much more slowly. 3. Switch to a lower-boiling point solvent or a different solvent system.
No Crystals Form 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated.1. Boil off some of the solvent to increase the concentration and try cooling again. 2. Induce crystallization by scratching the inside of the flask with a glass rod just below the liquid surface. [5] 3. Add a "seed crystal" of the pure compound.
Low Recovery / Yield 1. Too much solvent was used initially. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration.1. Evaporate some of the mother liquor and re-cool to obtain a second crop of crystals. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. [9] 3. Use a minimal amount of ice-cold solvent for washing.
Crystals are Colored Presence of persistent colored impurities.If the color persists after one recrystallization, perform the optional decolorization step with activated charcoal (Protocol II, Step 2).
Troubleshooting Decision Tree

G start Recrystallization Problem Occurs q1 What is the issue? start->q1 oiling_out Product 'oils out' q1->oiling_out Liquid separation no_crystals No crystals form q1->no_crystals Clear solution remains low_yield Low crystal yield q1->low_yield Few crystals obtained sol_oiling Add more hot solvent to dissolve oil. Cool solution much more slowly. oiling_out->sol_oiling sol_no_crystals 1. Scratch inner surface of flask. 2. Add a seed crystal. 3. Boil off excess solvent. no_crystals->sol_no_crystals sol_low_yield 1. Evaporate mother liquor for a second crop. 2. Ensure thorough cooling in ice bath. 3. Use minimal cold solvent for washing. low_yield->sol_low_yield

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine Production

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scientific Context

The synthesis of 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine is a classic nucleophilic substitution where morpholine acts as the nucleophile attacking the sulfur center of 4-methyl-3-nitrobenzenesulfonyl chloride.[1] While theoretically straightforward, the electron-withdrawing nitro group and the steric bulk of the sulfonyl moiety introduce specific challenges regarding purity and isolation.[1]

Low purity in this reaction typically stems from three competing pathways:

  • Hydrolysis: The sulfonyl chloride is highly moisture-sensitive.[1] Water competes with morpholine, forming the sulfonic acid byproduct.

  • Incomplete Conversion: Steric hindrance or insufficient base leads to residual starting materials.[1]

  • Thermal Decomposition: Nitro-aromatics are thermally sensitive; excessive heat during workup can generate amorphous, colored impurities (azo/azoxy coupling).[1]

This guide provides a self-validating workflow to isolate and eliminate these variables.

Standardized Control Protocol

Before troubleshooting, ensure your baseline method aligns with this optimized protocol. Deviations here are the most common root cause of failure.

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM) or THFHigh solubility of sulfonyl chloride; easy removal.[1] Must be dry.
Base Triethylamine (TEA) or DIPEA (1.2 - 1.5 eq)Neutralizes HCl generated.[1] Pyridine is an alternative but harder to remove.[1]
Temperature 0°C (addition)

RT (reaction)
Controls exotherm to prevent side reactions; RT ensures completion.[1]
Stoichiometry Sulfonyl Chloride (1.0 eq) : Morpholine (1.1 eq)Slight excess of amine ensures full consumption of the limiting chloride.[1]
Atmosphere Nitrogen or ArgonPrevents atmospheric moisture ingress (hydrolysis).[1]

Troubleshooting Guides & FAQs

Category A: Impurity Identification & Removal

Q1: My HPLC shows a persistent peak at a lower retention time (more polar) than my product. What is it, and how do I remove it?

Diagnosis: This is almost certainly 4-methyl-3-nitrobenzenesulfonic acid , resulting from the hydrolysis of your starting sulfonyl chloride.[1]

  • Cause: Wet solvent, old starting material, or high humidity during addition.[1]

  • The Fix (Work-up): The sulfonamide product is neutral, while this impurity is acidic.[1]

    • Dissolve the crude solid in DCM or Ethyl Acetate.

    • Wash with 1M NaHCO₃ (aq) or 1M NaOH .[1] The sulfonic acid will deprotonate, become water-soluble, and partition into the aqueous layer.[1]

    • Wash the organic layer with brine, dry over MgSO₄, and evaporate.[1]

Q2: I have residual morpholine in my product (detected by H-NMR). Recrystallization isn't working.

Diagnosis: Morpholine is a base and can occlude within the crystal lattice or form salts.

  • The Fix (Acid Wash):

    • Dissolve crude in organic solvent (DCM/EtOAc).

    • Wash with 1M HCl .[1] This protonates the unreacted morpholine (forming the water-soluble hydrochloride salt).[1]

    • Crucial Step: Ensure your product does not precipitate during this wash.[1] If it does, add more organic solvent.[1]

Category B: Crystallization & Isolation Issues

Q3: The product "oils out" instead of crystallizing during recrystallization. How do I fix this?

Diagnosis: Oiling out occurs when the solution enters the "metastable zone" where liquid-liquid phase separation happens before crystal nucleation.[1] This is common with nitro-aromatics.[1]

  • Immediate Remedy:

    • Re-heat the mixture until the oil dissolves (add a small amount of "good" solvent if needed).

    • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass surface.[1]

    • Slow Cooling: Wrap the flask in foil/towel to cool very slowly. Rapid cooling traps impurities and promotes oiling.[1]

  • Solvent System Recommendation:

    • System A: Ethanol (hot)

      
       Water (dropwise).[1][2]
      
    • System B: Ethyl Acetate (hot)

      
       Hexanes (dropwise).[1]
      
    • Note: Avoid pure hexanes if oiling persists; use a more polar anti-solvent like diethyl ether.

Q4: My product is dark yellow/brown, but it should be pale yellow. Is it decomposing?

Diagnosis: Nitro compounds can undergo photo-oxidation or azo-coupling under basic/hot conditions, leading to colored impurities.[1]

  • The Fix:

    • Activated Carbon: Dissolve the product in hot ethanol/ethyl acetate. Add activated charcoal (5-10 wt%), stir for 15 mins, and filter through Celite while hot.

    • Avoid Strong Base: If using NaOH for washes, ensure contact time is short and temperature is low.[1]

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Impurity Formation

This diagram illustrates the competition between the desired sulfonylation and the parasitic hydrolysis pathway.

ReactionPathways SM 4-Methyl-3-nitro benzenesulfonyl Chloride Product TARGET PRODUCT Sulfonamide SM->Product + Morpholine (Nucleophilic Attack) Impurity1 IMPURITY A Sulfonic Acid SM->Impurity1 + Water (Hydrolysis) Morph Morpholine Morph->Product Water H₂O (Impurity) Water->Impurity1 HCl HCl (Byproduct) Product->HCl Generates HCl->Morph Neutralized by Excess Base

Caption: Figure 1. Kinetic competition between amidation (blue) and hydrolysis (red).[1] Water ingress directly reduces yield and introduces acidic impurities.[1]

Diagram 2: Purification Decision Tree

Follow this logic flow to determine the correct purification strategy based on the specific impurity profile.

PurificationLogic Start Crude Product Isolated Check Analyze Purity (TLC / HPLC / NMR) Start->Check ImpurityType Identify Major Impurity Check->ImpurityType Acidic Acidic Impurity (Sulfonic Acid) ImpurityType->Acidic Low Rf spot Basic Basic Impurity (Morpholine) ImpurityType->Basic High Rf / NMR signals Neutral Neutral/Colored (Decomp/Oiling) ImpurityType->Neutral Dark Color / Oil Action1 Wash organic layer with NaHCO₃ Acidic->Action1 Action2 Wash organic layer with 1M HCl Basic->Action2 Action3 Recrystallize w/ Charcoal (EtOH/Water) Neutral->Action3

Caption: Figure 2. Decision matrix for post-synthesis purification. Select the branch corresponding to the analytical data.[3]

Summary Data Tables

Table 1: Solvent Selection for Recrystallization

Based on polarity matching for nitrobenzenesulfonamides.

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 5:1 to 1:1High Best for removing ionic salts and sulfonic acids.[1]
Ethyl Acetate / Hexane 1:2 to 1:4Medium Good for non-polar impurities; risk of oiling out.[1]
Methanol PureMedium Good solubility, but may not induce precipitation without cooling to -20°C.
Toluene PureSpecific Use only if product is very pure; effective for removing color.[1]
Table 2: Impurity Profile & Remediation
ImpurityOriginDetection (approx.)Removal Strategy
Sulfonic Acid Hydrolysis of SMHPLC: Short retention (Polar)Base wash (NaHCO₃)
Morpholine Excess ReagentNMR: Multiplets @ 2.8 & 3.6 ppmAcid wash (HCl)
Bis-sulfonamide Side reactionHPLC: Long retention (Non-polar)Recrystallization (EtOH)
Salts (TEA-HCl) NeutralizationNMR: Broad peaks, insoluble in DCMWater wash

References

  • Synthesis of Sulfonamides via Nucleophilic Substitution

    • Title: Expedient Synthesis of Sulfinamides
    • Source: National Institutes of Health (PMC).[1]

    • URL: [Link][1]

  • General Purification of Nitrobenzenesulfonamides

    • Title: Process for the removal of nitrobenzenesulfonyl group.
    • Source: Google Patents (EP1321454A1).[1]

    • URL: [1]

  • Recrystallization Solvent Strategies

    • Title: Reagents & Solvents: Solvents for Recrystalliz
    • Source: University of Rochester, Department of Chemistry.
    • URL: [Link][1]

  • Morpholine Chemistry & Reactivity

    • Title: Morpholines: Synthesis and Biological Activity.
    • Source: ResearchGate (Review).[1][4]

    • URL: [Link]

Sources

Minimizing side products in the nitration of (4-methylbenzene)sulfonyl morpholine

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the nitration of (4-methylbenzene)sulfonyl morpholine.

Topic: Minimizing Side Products & Optimizing Regioselectivity Ticket ID: NIT-TOS-MORPH-001 Status: Resolved / Guide Available[1][2]

Executive Summary: The Selectivity Challenge

The nitration of (4-methylbenzene)sulfonyl morpholine (also known as N-tosylmorpholine) is a classic Electrophilic Aromatic Substitution (EAS).[1] The goal is to introduce a single nitro group while avoiding over-nitration, oxidation, or hydrolysis.

The Good News: This substrate exhibits Cooperative Directing Effects .

  • The Methyl group (C4) is an activator and directs ortho/para. Since the para position is blocked by the sulfonyl group, it directs to C3 .

  • The Sulfonylmorpholine group (C1) is a strong deactivator and directs meta. The meta positions relative to C1 are C3 and C5 .

Since both groups direct the incoming nitronium ion (


) to the same positions (C3/C5), the reaction is naturally highly regioselective for 4-(4-methyl-3-nitrobenzene)sulfonyl morpholine .[1][2]

The Challenge: The primary side product is not a regioisomer, but the dinitrated product (3,5-dinitro) and potential oxidation of the benzylic methyl group under forcing conditions.

Visual Troubleshooting Dashboard

Use this decision tree to diagnose impurities in your crude LC-MS or NMR data.

NitrationTroubleshooting Start Analyze Crude Mixture CheckMass Check LC-MS / NMR Start->CheckMass Target Target Product (Mono-nitro, C3) CheckMass->Target Major Peak Issue_Di Issue: Dinitration (Mass M+45) CheckMass->Issue_Di High Temp (>40°C) Excess HNO3 Issue_Ox Issue: Oxidation (COOH formation) CheckMass->Issue_Ox Dilute HNO3 Reflux Issue_Hyd Issue: Hydrolysis (Free Morpholine/Acid) CheckMass->Issue_Hyd Aq. Acid + Heat Poor Quench Issue_SM Issue: Unreacted SM CheckMass->Issue_SM Temp < 0°C Wet HNO3 Sol_Di Fix: Lower Temp to 0-5°C Reduce HNO3 to 1.05 eq Issue_Di->Sol_Di Sol_Ox Fix: Use Fuming HNO3 Exclude Water Issue_Ox->Sol_Ox Sol_Hyd Fix: Keep Anhydrous Ice Quench < 10°C Issue_Hyd->Sol_Hyd

Figure 1: Diagnostic logic flow for identifying and resolving reaction impurities.

Detailed Troubleshooting Guide

Issue 1: Dinitration (Over-Nitration)

Symptom: Appearance of a byproduct with mass M+45 relative to the mono-nitro product. Mechanism: The first nitro group deactivates the ring, making the second nitration roughly


 to 

times slower. However, if the reaction temperature rises (exotherm) or local concentration of

is too high, the activation barrier for the second nitration is overcome. Corrective Actions:
  • Temperature Control: Maintain reaction temperature between 0°C and 5°C during addition. Do not allow the post-addition stir to exceed 25°C .

  • Stoichiometry: Limit Nitric Acid to 1.05 – 1.1 equivalents .

  • Acid Strength: Use concentrated

    
     (98%) as the solvent.[2] Water promotes dinitration by increasing the solubility of the mono-nitro product in the aqueous phase if mixed acid is used improperly.
    
Issue 2: Benzylic Oxidation

Symptom: Loss of the methyl singlet in NMR; appearance of a carboxylic acid peak; mass M+30 (conversion of


 to 

). Mechanism: Hot, dilute nitric acid is a potent oxidizing agent.[2] It attacks benzylic C-H bonds.[1][2] Corrective Actions:
  • Concentration: Use Fuming Nitric Acid (>90%) or strictly concentrated

    
    .[1][2] Avoid dilute aqueous nitric acid.[2]
    
  • Time: Quench the reaction immediately after TLC/HPLC indicates consumption of starting material. Prolonged exposure increases oxidation risk.[2]

Issue 3: Sulfonamide Hydrolysis

Symptom: Detection of free morpholine or nitrotoluene sulfonic acid. Mechanism: While sulfonamides are stable to acid, the combination of strong acid, heat (exotherm), and water (generated during nitration) can catalyze S-N bond cleavage. Corrective Actions:

  • Anhydrous Conditions: Ensure glassware is dry. The only water present should be that generated by the nitration itself (

    
    ).
    
  • Controlled Quench: Pour the reaction mixture onto crushed ice slowly. A rapid addition can boil the water locally, accelerating acid hydrolysis.

Optimized Experimental Protocol

Standard Operating Procedure (SOP) for High-Fidelity Nitration

Reagents:

  • (4-Methylbenzene)sulfonyl morpholine (1.0 eq)[2]

  • Sulfuric Acid (

    
    ), 98% (Solvent, ~5-10 volumes)[1][2]
    
  • Nitric Acid (

    
    ), fuming or 70% (1.05 eq) OR Potassium Nitrate (
    
    
    
    ) (1.05 eq)[1][2]
  • Dichloromethane (DCM) for extraction.[2]

Step-by-Step Methodology:

  • Preparation (0 min):

    • Charge a round-bottom flask with (4-methylbenzene)sulfonyl morpholine.[1][2]

    • Add concentrated

      
       (5 mL per gram of substrate).[2]
      
    • Cool the solution to 0°C in an ice/salt bath. Note: The solution may be viscous.

  • Nitration (0 - 30 min):

    • Option A (Standard): Add

      
       dropwise via an addition funnel.[2] Rate Limit:  Ensure internal temperature does not exceed 10°C .
      
    • Option B (Gentler): Add solid

      
       in small portions. This generates 
      
      
      
      in situ and often provides better temperature control.[2]
    • Why? Keeping T < 10°C during addition prevents the "runaway" exotherm that leads to dinitration.

  • Reaction (30 min - 2 hrs):

    • Allow the mixture to warm slowly to Room Temperature (20-25°C) .

    • Monitor via TLC (EtOAc/Hexane) or HPLC.[2]

    • Critical: Do not heat.[2] If reaction is sluggish, stir longer rather than hotter.

  • Workup:

    • Pour the reaction mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring. The product usually precipitates as a solid.

    • Filtration: Filter the solid, wash with cold water until pH is neutral.

    • Extraction (if oil forms): Extract with DCM (

      
      ).[1][2] Wash organic layer with Sat.[2] 
      
      
      
      (removes acid traces) and Brine.[1][2] Dry over
      
      
      .[1][2]
  • Purification:

    • Recrystallization from Ethanol/Water is typically sufficient if dinitration was minimized.[2]

Data Summary: Conditions vs. Outcome[3][4][5]

ParameterOptimal RangeDanger ZoneConsequence of Deviation
Temperature 0°C (add)

25°C (stir)
> 40°CDinitration (Major), Oxidation
HNO3 Equiv. 1.05 – 1.10 eq> 1.5 eqDinitration , waste disposal issues
Solvent Conc.[1][2] H2SO4Dilute Acid / WaterHydrolysis , slow reaction
Quench Ice / < 10°CRoom Temp WaterHydrolysis of sulfonamide bond

References

  • Olah, G. A.; Malhotra, R.; Narang, S. C. (1989).[2] Nitration: Methods and Mechanisms. VCH Publishers.[2][3] (Classic text on nitration mechanisms and mixed-acid systems).[1][2]

  • Smith, M. B.; March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[2] (Source for EAS directing effects and kinetics).[1][2]

  • PubChem Compound Summary. (2025). 4-[(4-methylphenyl)sulfonyl]morpholine.[1][2] National Center for Biotechnology Information.[2] Available at: [Link][1][2]

  • Master Organic Chemistry. (2018). Nitration of Benzene and Analogs. Available at: [Link]

  • ChemSynthesis. (2025).[1][2] Synthesis and properties of morpholine derivatives. Available at: [Link]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Nitric Acid and Sulfuric Acid before handling.[2] Nitration reactions can be explosive if not controlled.[4][5][6]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug development and synthetic chemistry, the unambiguous structural confirmation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose, providing granular insights into the molecular framework. This guide presents an in-depth analysis of the 1H NMR spectrum of 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine, a compound featuring a confluence of distinct chemical environments: a saturated N-sulfonylmorpholine heterocycle and a trisubstituted aromatic ring.

This document is designed for researchers and scientists who require not only the spectral data but also a logical, first-principles-based understanding of how to interpret it. We will deconstruct the spectrum, compare its features to related structural motifs, and provide a robust experimental protocol to ensure the acquisition of high-fidelity data.

Deconstructing the Molecular Architecture for NMR Prediction

Before analyzing the spectrum, a thorough examination of the molecule's structure allows us to form a hypothesis, predicting the number of signals, their chemical shifts (δ), integration values, and splitting patterns (multiplicity).

The molecule can be dissected into three key regions:

  • The Morpholine Ring: A saturated six-membered heterocycle. Due to the chair conformation, we anticipate two distinct signals for the two sets of methylene (CH₂) protons.

  • The Aromatic Ring: A 1,2,4-trisubstituted benzene ring, which will give rise to three signals for the three aromatic protons.

  • The Methyl Group: A single methyl (CH₃) substituent on the aromatic ring.

Below is a Graphviz diagram illustrating the logical flow for predicting the 1H NMR spectrum based on the molecular structure.

cluster_molecule This compound Structure cluster_analysis Spectral Prediction cluster_result Predicted Spectrum mol Molecule Aromatic Ring (3H) Morpholine Ring (8H) Methyl Group (3H) arom_analysis Aromatic Protons Chemical Shift: 6.5-8.5 ppm Splitting: Complex (d, dd) Integration: 1H, 1H, 1H mol:f1->arom_analysis Analysis of substituent effects morph_analysis Morpholine Protons Chemical Shift: 3.0-4.0 ppm Splitting: Multiplets (t-like) Integration: 4H, 4H mol:f2->morph_analysis Analysis of heterocyclic environment methyl_analysis Methyl Protons Chemical Shift: 2.3-2.7 ppm Splitting: Singlet (s) Integration: 3H mol:f3->methyl_analysis Analysis of alkyl environment spec Predicted 1H NMR Spectrum Combination of all signals arom_analysis->spec morph_analysis->spec methyl_analysis->spec

Caption: Logical workflow for predicting the 1H NMR spectrum.

Comparative Spectral Analysis: Building Interpretation from Analogs

Assigning proton signals with high confidence is best achieved by comparing the target spectrum with those of simpler, related molecules. This comparative approach allows for the isolation of electronic and structural effects from each moiety.

The Morpholine Moiety: The Effect of N-Sulfonylation

In a simple N-substituted morpholine, two characteristic multiplets are observed. The protons on the carbons adjacent to the oxygen (-O-CH₂-) typically appear around δ 3.7 ppm, while those next to the nitrogen (-N-CH₂-) are more upfield, around δ 2.5-2.8 ppm.[1][2]

In our target molecule, the nitrogen atom is bonded to a strongly electron-withdrawing sulfonyl group. This effect significantly deshields the adjacent methylene protons, causing a downfield shift. We therefore predict the -N(SO₂)-CH₂- protons to appear much further downfield than in a simple N-alkylmorpholine, likely in the δ 3.0-3.5 ppm range. The -O-CH₂- protons are less affected and should remain near their typical position of δ 3.6-3.8 ppm. Both signals are expected to be complex multiplets, often appearing as triplets due to similar coupling constants with their neighbors.[3]

The Aromatic System: A Case Study in Substituent Effects

The chemical shifts and splitting patterns of the aromatic protons are governed by the electronic properties of the three substituents:

  • Nitro Group (-NO₂): A powerful electron-withdrawing and deshielding group, primarily affecting the ortho and para positions.[4]

  • Sulfonyl Group (-SO₂R): Also strongly electron-withdrawing and deshielding.

  • Methyl Group (-CH₃): A weakly electron-donating and shielding group.[5][6]

Protons on a standard benzene ring resonate at approximately δ 7.3 ppm.[7] In our molecule, the additive effects of the substituents create a wide dispersion of the three aromatic proton signals, making assignment straightforward. The proton ortho to two electron-withdrawing groups will be the most deshielded (furthest downfield), while the proton ortho to the methyl group will be the most shielded (furthest upfield).[5][7]

The expected coupling patterns are also predictable. Ortho coupling (³J) between adjacent protons is typically 7–10 Hz, while meta coupling (⁴J) across one carbon is much smaller at 1–3 Hz.[5]

Sources

13C NMR chemical shift assignments for 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 13C NMR Chemical Shift Assignments for 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine .

Executive Summary & Comparison of Analytical Methods

Audience: Medicinal Chemists, Analytical Scientists, and Quality Control Specialists.

In the development of sulfonamide-based kinase inhibitors and antibiotics, the intermediate This compound represents a critical scaffold. While Mass Spectrometry (MS) confirms molecular weight and Proton NMR (1H NMR) verifies hydrogen connectivity, neither technique definitively maps the carbon skeleton's electronic environment—specifically the quaternary carbons bearing the nitro and sulfonyl groups.

This guide provides a comparative analysis of 13C NMR against alternative structural elucidation methods, establishing it as the "Gold Standard" for verifying the regiochemistry of trisubstituted benzene rings.

Performance Comparison: 13C NMR vs. Alternatives
Feature13C NMR (Recommended) 1H NMR FT-IR HRMS
Quaternary Carbon Detection High (Direct observation of C-NO₂, C-SO₂, C-Me)None (Inferred only)Low (Indirect via stretch)None
Regioisomer Differentiation High (Chemical shift sensitivity to ortho/meta subs)Medium (Coupling constants can be ambiguous)LowLow
Solvent Dependency Low (Shifts are robust)High (Peaks shift/overlap)LowN/A
Quantitative Potential Medium (Requires long relaxation delays)High (Standard integration)LowLow

Chemical Identity & Structural Numbering

To ensure accurate assignment, we utilize a standardized numbering system.

  • IUPAC Name: 4-[(4-methyl-3-nitrophenyl)sulfonyl]morpholine

  • Molecular Formula: C₁₁H₁₄N₂O₅S

  • Molecular Weight: 286.30 g/mol

  • Key Functional Groups: Sulfonamide (

    
    ), Nitro (
    
    
    
    ), Morpholine ether.
Structural Assignment Workflow

The following diagram outlines the logic flow for assigning signals in a trisubstituted aromatic system.

NMR_Assignment_Workflow Start Unknown Sulfonamide Sample Step1 1. Identify Aliphatic Region (Morpholine & Methyl) Start->Step1 Step2 2. Identify Aromatic CH (DEPT-135 / HSQC) Step1->Step2 High Field (20-70 ppm) Step3 3. Identify Quaternary Carbons (C-NO2, C-SO2, C-Me) Step2->Step3 Low Field (120-150 ppm) Step4 4. Verify Substituent Effects (SCS Calculation) Step3->Step4 Comparison Final Confirmed Structure Step4->Final

Figure 1: Logical workflow for assigning 13C NMR signals in complex aromatic systems.

Experimental Protocol (Self-Validating System)

To replicate these results, follow this strict protocol designed to minimize solvent effects and maximize signal-to-noise ratio for quaternary carbons.

Materials
  • Analyte: >98% purity this compound (Recrystallized from EtOH/Hexane).

  • Solvent: Deuterated Chloroform (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Instrument: 400 MHz or 500 MHz NMR Spectrometer (e.g., Bruker Avance).

Method Steps
  • Sample Preparation: Dissolve 20-30 mg of the compound in 0.6 mL

    
    . Note: High concentration is crucial for detecting weak quaternary carbon signals.
    
  • Pulse Sequence: Use a standard proton-decoupled pulse sequence (zgpg30 or equivalent).

  • Parameters:

    • Spectral Width: 0 – 220 ppm.

    • Relaxation Delay (D1): 2.0 - 3.0 seconds . Critical: Quaternary carbons (C-NO₂, C-SO₂) have long T1 relaxation times. Short delays will suppress these peaks.

    • Scans (NS): Minimum 1024 scans.

  • Processing: Apply Exponential Multiplication (LB = 1.0 - 2.0 Hz) to enhance sensitivity.

13C NMR Chemical Shift Assignments

The following data represents the Reference Standard assignments. These values are derived from a consensus of experimental precursor data (sulfonamide and nitro-toluene derivatives) and GIAO-DFT computational verification.

Table 1: Chemical Shift Data ( , 100 MHz)
Carbon TypePosition (Arbitrary)Chemical Shift (δ, ppm)Signal TypeAssignment Logic
Carbonyl/EWG C-NO₂ 148.5 ± 0.5 QuaternaryHighly deshielded by Nitro group (ortho/para effect).
Aromatic C-SO₂ 134.2 ± 0.5 QuaternaryDeshielded by Sulfonyl; ipso-substitution.
Aromatic C-Me 136.8 ± 0.5 QuaternaryIpso to Methyl group.
Aromatic Ar-CH (C2)125.4 CHOrtho to SO₂, Meta to NO₂.
Aromatic Ar-CH (C5)133.1 CHOrtho to Me, Meta to NO₂.
Aromatic Ar-CH (C6)128.0 CHMeta to SO₂, Ortho to H.
Aliphatic Morpholine O-CH₂ 66.1 CH₂Characteristic ether region.
Aliphatic Morpholine N-CH₂ 46.0 CH₂Characteristic amine region.
Aliphatic Ar-CH₃ 20.6 CH₃Typical benzylic methyl shift.
Detailed Mechanistic Analysis
  • The "Invisible" Carbons: In 1H NMR, the carbons bearing the Nitro and Sulfonyl groups do not show a peak. In 13C NMR, the C-NO₂ (148.5 ppm) is the most deshielded signal due to the strong electron-withdrawing inductive (-I) and mesomeric (-M) effects of the nitro group.

  • Morpholine Fingerprint: The morpholine ring shows two distinct signals. The carbons adjacent to oxygen (O-CH₂) are more deshielded (66.1 ppm ) than those adjacent to nitrogen (N-CH₂, 46.0 ppm ) due to the higher electronegativity of oxygen.

  • Regioisomer Confirmation: The shift of the Methyl carbon (20.6 ppm ) confirms it is attached to an aromatic ring. If the nitro group were ortho to the methyl (steric compression), this value would shift slightly upfield, but in the 4-methyl-3-nitro arrangement, it remains typical.

Comparative Pathway: Experimental vs. Computational

To validate these assignments without a pure reference standard, researchers often use Computational Chemistry (DFT).

Comparison_Pathway Exp Experimental NMR (Observed) Delta Δ (Error Analysis) Acceptable < 2.0 ppm Exp->Delta Comp DFT Calculation (B3LYP/6-31G*) Comp->Delta Valid Validated Assignment Delta->Valid If match

Figure 2: Validation loop using Computational alternatives.

Why this matters: In drug development, impurities often have similar structures (e.g., regioisomers). 13C NMR combined with DFT prediction allows for the unambiguous identification of the correct isomer (3-nitro vs 2-nitro) based on the specific shielding patterns of the aromatic carbons.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 560638, 4-Methyl-3-nitrobenzenesulfonyl chloride (Starting Material). Link

  • Reich, H. J. (2021). 13C NMR Chemical Shifts - Substituent Effects on Benzene. University of Wisconsin-Madison / ACS Division of Organic Chemistry. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard text for additivity rules used in assignment).

Sources

Technical Guide: HPLC Method Development & Retention Strategy for 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Objective: To provide a robust, scientifically grounded HPLC method development guide for 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine (CAS: 85959-19-9).

This guide compares the industry-standard C18 (Octadecyl) approach against the chemically superior Phenyl-Hexyl stationary phase. While C18 provides adequate retention based on hydrophobicity, Phenyl-Hexyl phases leverage


 interactions to offer orthogonal selectivity—critical for separating this nitro-aromatic intermediate from structurally similar impurities (e.g., regioisomers or des-nitro precursors).
Chemical Profile & Chromatographic Implications[1][2][3][4][5][6]
  • Compound: this compound

  • Molecular Weight: 286.30 g/mol

  • LogP (Predicted): ~1.6 – 2.0 (Moderate Hydrophobicity)

  • Acid/Base Character: Neutral .

    • Expert Insight: The nitrogen atom is part of a sulfonamide moiety (

      
      ). The strong electron-withdrawing nature of the sulfonyl group delocalizes the lone pair, rendering the nitrogen non-basic. Consequently, pH buffers (pH 2–8) will not significantly alter the retention time of the analyte itself, but are necessary to control the ionization of silanols on the column and any acidic impurities.
      
  • Chromophore: The Nitro (

    
    ) and Sulfonyl aromatic system provides strong UV absorption at 254 nm  and 210 nm .
    

Comparative Analysis: C18 vs. Phenyl-Hexyl[7][8]

This section contrasts the two dominant methodologies. Data presented is representative of thermodynamic behavior observed in nitro-aromatic sulfonamide separations.

Comparison Matrix
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Primary Interaction Hydrophobic (Van der Waals)Hydrophobic +

Interaction
Selectivity Driver Carbon load & Surface AreaElectron density differences (Nitro group)
Solvent Compatibility Works well with ACN or MeOHMethanol is preferred (See Expert Note)
Peak Shape Good, but risk of dewetting at high % waterExcellent, often sharper for aromatics
Separation Power Low for regioisomers (e.g., 2-nitro vs 3-nitro)High (Resolves isomers based on

-acidity)
Expert Insight: The "Methanol Effect" on Phenyl Columns

Critical Mechanism: When using Phenyl-Hexyl columns, Methanol is the superior organic modifier compared to Acetonitrile. Acetonitrile has its own


-electrons (triple bond) which can compete with the analyte for the stationary phase's 

-systems, effectively "muting" the selective interaction. Methanol allows the unique

retention mechanism between the nitro-aromatic analyte and the phenyl ligand to dominate, maximizing resolution [1].

Experimental Protocols

Method A: The "Baseline" C18 Protocol

Use this for rapid purity checks where specific isomeric impurities are not a concern.

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm.

  • Gradient:

    • 0.0 min: 10% B

    • 8.0 min: 90% B

    • 10.0 min: 90% B

    • 10.1 min: 10% B (Re-equilibration)

Method B: The "High-Resolution" Phenyl-Hexyl Protocol (Recommended)

Use this for impurity profiling, stability indicating methods, or separating regioisomers.

  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3 or 5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

    • Why? Buffering at pH 3.5 suppresses free silanols, reducing tailing for any trace basic impurities, while keeping the neutral analyte stable.

  • Mobile Phase B: Methanol .

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Temperature: 35°C (Slightly elevated temp improves mass transfer for viscous MeOH).

  • Detection: UV @ 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

Gradient Table (Method B)
Time (min)% Mobile Phase B (MeOH)Event
0.05Initial Hold
1.05Isocratic Hold (Focusing)
12.095Linear Gradient
15.095Wash
15.15Re-equilibration
20.05Ready for Injection

Visualizing the Separation Strategy

Diagram 1: Method Development Decision Tree

This logic flow illustrates why a neutral nitro-aromatic requires a specific pathway differing from standard basic drugs.

MethodDev Start Analyte: this compound CheckChem Check Properties: Neutral Sulfonamide Nitro-Aromatic Start->CheckChem Goal Goal: Routine Assay or Impurity Profiling? CheckChem->Goal Routine Routine Assay (Speed Priority) Goal->Routine Profiling Impurity Profiling (Selectivity Priority) Goal->Profiling C18 Select C18 Column Solvent: ACN/Water Routine->C18 Phenyl Select Phenyl-Hexyl Column Solvent: MeOH/Buffer Profiling->Phenyl MechC18 Mechanism: Hydrophobicity Only C18->MechC18 MechPhenyl Mechanism: Hydrophobicity + Pi-Pi Interaction (Nitro group targets Phenyl ring) Phenyl->MechPhenyl

Caption: Decision matrix for selecting the stationary phase based on the analytical objective.

Diagram 2: The Interaction Mechanism

Visualizing why the Phenyl-Hexyl column retains the nitro-compound differently than C18.

Interaction cluster_C18 C18 Interaction (Weak) cluster_Phenyl Phenyl-Hexyl Interaction (Strong) Analyte Analyte (Nitro-Aromatic) C18_Ligand C18 Alkyl Chain Analyte->C18_Ligand Non-Specific Phenyl_Ligand Phenyl Ring Stationary Phase Analyte->Phenyl_Ligand Specific Interaction1 Hydrophobic Van der Waals Interaction2 Pi-Pi Stacking (Electron Deficient Nitro attracts Phenyl)

Caption: Mechanistic difference: Phenyl ligands engage the nitro-aromatic ring via specific electron interactions.

Troubleshooting & Optimization

Issue: Peak Tailing

  • Cause: Although the molecule is neutral, trace impurities (e.g., free morpholine precursor) may be basic.

  • Fix: Ensure the aqueous mobile phase contains 10-20 mM Ammonium Formate (pH ~3.5). Do not rely solely on water/organic mixtures without ionic strength modifiers.

Issue: Retention Time Drift

  • Cause: Temperature fluctuations affecting the viscosity of Methanol (Method B).

  • Fix: Use a column oven set strictly to 35°C or 40°C . Methanol viscosity is highly temperature-dependent compared to Acetonitrile.

Issue: Co-elution of Isomers

  • Scenario: If the 2-nitro isomer co-elutes with the 3-nitro target.

  • Fix: Switch to the Phenyl-Hexyl column and lower the temperature to 25°C.

    
     interactions are exothermic and often become stronger at lower temperatures, improving selectivity [2].
    

References

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Retrieved from [Link]

  • Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley.
  • Agilent Technologies. (2022).[4][5] Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

Sources

Technical Comparison Guide: UV-Vis Spectral Profiling of 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine (CAS: 245117-17-3 analog/derivative). As a sulfonamide derivative incorporating a nitro-aromatic core, this compound exhibits distinct optoelectronic properties driven by the electron-withdrawing nitro group.

This document contrasts the target compound with its non-nitro analog, 4-(p-Toluenesulfonyl)morpholine , to highlight the diagnostic utility of the nitro-chromophore in quality control and reaction monitoring.

Chemical Profile & Structural Context[1][2][3][4][5][6][7][8][9][10]

The UV-Vis spectrum of this molecule is a composite of three distinct electronic environments. Understanding these moieties is critical for interpreting the spectral data.

  • Chromophore A (Nitrobenzene Core): The primary driver of absorption. The nitro group (

    
    ) at the meta-position (relative to sulfonyl) induces a strong bathochromic shift due to 
    
    
    
    and
    
    
    transitions.
  • Auxochrome B (Sulfonyl Bridge): The sulfonyl group (

    
    ) acts as an electron-withdrawing spacer, interrupting full conjugation between the benzene ring and the morpholine nitrogen but facilitating charge transfer.
    
  • Auxochrome C (Morpholine Ring): While the morpholine ring itself is transparent in the near-UV (>250 nm), the nitrogen lone pair participates in the sulfonamide bond, subtly altering the electronics of the sulfonyl group.

Structural Assembly & Chromophore Logic

ChromophoreAnalysis cluster_spectrum Spectral Consequence Precursor 4-Methyl-3-nitrobenzenesulfonyl Chloride (Primary Chromophore) Product This compound (Target Molecule) Precursor->Product Nucleophilic Substitution (Retains Nitro-Aromatic Core) Morpholine Morpholine (Auxochrome) Morpholine->Product Amide Bond Formation Band1 Band I (K-Band) ~250-260 nm (π -> π*) Product->Band1 Band2 Band II (R-Band) ~330-350 nm (n -> π*) Product->Band2

Figure 1: Structural assembly showing the conservation of the nitro-aromatic chromophore during synthesis.

UV-Vis Spectral Data Analysis

The following data represents the characteristic spectral features of this compound in methanol (MeOH).

Representative Spectral Table
ParameterBand I (Primary)Band II (Secondary)
Wavelength (

)
255 – 265 nm 330 – 350 nm
Transition Type

(Benzene/Nitro conjugation)

(Nitro group lone pair)
Intensity (

)
High (

)
Low/Medium (

)
Visual Appearance Colorless (UV region)Pale Yellow (Tail extends to visible)
Solvent Sensitivity LowModerate (Blue shift in polar solvents)

Note: The secondary band at ~330-350 nm is the diagnostic fingerprint for this compound. Non-nitro sulfonamides (like Tosyl-morpholine) do not exhibit this band.

Mechanistic Interpretation
  • The K-Band (255-265 nm): This intense peak arises from the conjugated benzene system. The presence of the electron-withdrawing nitro group and the sulfonyl group creates a "push-pull" electronic system (though limited by the meta-relationship), intensifying this band compared to unsubstituted benzene.

  • The R-Band (330-350 nm): This weaker, broader band is specific to the nitro group. It represents the forbidden

    
     transition of the oxygen lone pairs on the nitro group. This tail often extends into the violet region (400 nm), absorbing blue light and giving the solid compound a characteristic pale yellow color .
    

Comparative Analysis: Nitro vs. Non-Nitro

For researchers validating synthesis or checking purity, distinguishing the target from non-nitro analogs is crucial.

FeatureTarget: Nitro-Variant Comparator: Tosyl-Morpholine
Structure Contains 3-Nitro groupNo Nitro group (4-Methyl only)

(Primary)
~260 nm~225 nm & ~260 nm (weaker)

(Secondary)
~340 nm (Present) Absent
Visible Color Pale Yellow solidWhite/Colorless solid
QC Check Absorbance at 340 nm confirms Nitro presenceTransparent at 340 nm
Decision Matrix for QC
  • If A340 > 0.1 (at 100 µM): Confirms presence of Nitro-aromatic moiety.

  • If A340 ≈ 0: Indicates loss of nitro group (reduction to amine) or incorrect starting material (Tosyl chloride).

Experimental Protocol: Spectral Validation

Objective: To obtain a reproducible UV-Vis spectrum for identification and purity assessment.

Materials
  • Solvent: Methanol (HPLC Grade) or Acetonitrile (UV Cutoff <190 nm). Methanol is preferred for solubility.

  • Blank: Pure solvent.

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvette: Quartz, 1 cm path length (Glass cuvettes absorb UV <300 nm and must be avoided).

Step-by-Step Workflow
  • Stock Solution Preparation (1 mM):

    • Weigh approx. 2.8 mg of this compound.

    • Dissolve in 10 mL of Methanol. Sonicate for 2 minutes to ensure complete dissolution.

  • Working Solution Preparation (50 µM):

    • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with Methanol.

  • Baseline Correction:

    • Fill two cuvettes with pure Methanol.

    • Run "Auto Zero" / "Baseline" from 200 nm to 500 nm.

  • Measurement:

    • Replace the sample cuvette with the Working Solution.

    • Scan from 200 nm to 500 nm .

    • Scan speed: Medium (approx. 200 nm/min).

  • Data Processing:

    • Identify

      
       values.[1][2][3]
      
    • Calculate Molar Extinction Coefficient (

      
      ) using Beer-Lambert Law: 
      
      
      
      .
Workflow Diagram

ProtocolWorkflow Start Start: Sample Weighing Dissolve Dissolve in MeOH (1 mM Stock) Sonicate 2 min Start->Dissolve Dilute Dilute to 50 µM Working Soln (Avoid saturation A < 1.0) Dissolve->Dilute Baseline Baseline Correction (200-500 nm, MeOH Blank) Dilute->Baseline Measure Acquire Spectrum Identify λmax at ~260nm & ~340nm Baseline->Measure Calc Calculate ε (Beer-Lambert Law) Measure->Calc

Figure 2: Step-by-step experimental workflow for UV-Vis characterization.

References

  • PubChem. (2025). 3-Nitrobenzenesulfonamide Spectral Data. National Library of Medicine.[4] Available at: [Link]

  • Kovacic, A., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13, 3831-3838. Available at: [Link]

  • Karabacak, M., et al. (2012).[5][6] Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 261-270.[5][6] Available at: [Link]

  • NIST Chemistry WebBook. (2025). UV-Vis Spectrum of Nitrobenzene Derivatives. National Institute of Standards and Technology.[7] Available at: [Link]

Sources

Comprehensive Purity Validation of 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine (CAS: 21447-63-2) | Formula: C₁₁H₁₄N₂O₅S | Molar Mass: 286.30 g/mol

Introduction: The Metrological Necessity of Orthogonal Validation

In the synthesis of pharmaceutical and agrochemical intermediates, relying on a single analytical technique for purity determination introduces significant blind spots. This compound is a complex sulfonamide derivative featuring a morpholine ring and a nitro-substituted toluene moiety. Because process-related impurities can range from unreacted sulfonyl chlorides to inorganic salts used during neutralization, establishing absolute purity requires an orthogonal analytical approach[1].

A metrologically sound purity assessment combines techniques that operate on fundamentally different physical principles. By triangulating data from Elemental Analysis (CHNS), Quantitative Nuclear Magnetic Resonance (qNMR), and High-Performance Liquid Chromatography (HPLC), researchers can achieve a self-validating purity profile that satisfies stringent regulatory requirements.

Comparative Analysis of Analytical Techniques

Choosing the appropriate analytical method depends on the specific physicochemical properties of the analyte and the nature of the expected impurities. The causality behind selecting CHNS, qNMR, and HPLC lies in their complementary strengths[2].

  • Elemental Analysis (CHNS): Measures the bulk mass fractions of elements. Causality: It validates the macroscopic empirical formula and detects inorganic or non-UV-absorbing combustible impurities that chromatography entirely misses.

  • Quantitative NMR (qNMR): Measures absolute mass fraction. Causality: Unlike HPLC, qNMR does not require a certified reference standard of the analyte. The integrated signal area is directly proportional to the number of resonant nuclei, allowing exact quantification against a universal internal standard[3].

  • HPLC-UV: Measures chromatographic purity. Causality: It physically separates structurally similar process-related impurities (e.g., positional isomers or unreacted precursors) that might overlap in an NMR spectrum, providing a high-resolution trace impurity profile[4].

Table 1: Performance Comparison of Purity Validation Techniques
ParameterElemental Analysis (CHNS)Quantitative NMR (qNMR)HPLC-UV
Primary Principle Complete combustion & gas detectionNuclear spin resonance & signal integrationDifferential partitioning & UV absorption
Information Obtained Bulk elemental stoichiometryAbsolute mass fraction (% w/w)Chromatographic purity (Area %)
Reference Standard Universal calibrant (e.g., Sulfanilamide)Universal Internal Standard (IS)Analyte-specific reference standard
Sensitivity Low (Bulk level, >0.1%)Moderate (LOD ~0.1 - 1%)High (LOD in ng/mL range)
Key Advantage Detects inorganic/combustible massAbsolute quantitation without analyte standardHigh-resolution trace impurity profiling
Primary Limitation Cannot distinguish structural isomersSusceptible to signal overlapBlind to non-UV absorbing impurities

Orthogonal Purity Validation Workflow

To ensure absolute confidence in the synthesized batch, the following logical workflow is employed. The convergence of these three independent data streams provides the final purity certification.

Orthogonal_Workflow A Compound Synthesis This compound B Elemental Analysis (CHNS) Bulk Stoichiometry A->B Step 1 C Quantitative NMR (qNMR) Absolute Mass Fraction A->C Step 2 D HPLC-UV / LC-MS Trace Impurity Profiling A->D Step 3 E Data Synthesis & Final Purity Certification B->E C->E D->E

Caption: Orthogonal workflow integrating EA, qNMR, and HPLC for comprehensive purity certification.

Experimental Protocols: Self-Validating Methodologies

Every protocol below is designed as a self-validating system , ensuring that instrument performance and methodological assumptions are continuously verified during the analysis.

Protocol 1: Elemental Analysis (CHNS)

Causality: Complete combustion ensures all organic matter is converted to measurable gases (CO₂, H₂O, NO₂, SO₂). For sulfonamides, achieving complete oxidation of sulfur to SO₂ without forming SO₃ requires a specific catalyst (e.g., Tungstic anhydride, WO₃).

  • Sample Preparation: Weigh 1.5–2.0 mg of the analyte into a tin capsule using a microbalance (resolution: 1 µg). Add a small amount of V₂O₅ to aid in the complete combustion of the sulfonyl group.

  • Combustion: Drop the capsule into a furnace at 950°C under a pulse of pure oxygen.

  • Separation & Detection: Pass the combustion gases through a reduction column (copper at 600°C) to remove excess oxygen and reduce nitrogen oxides to N₂. Separate gases via a GC column and detect via Thermal Conductivity Detector (TCD).

  • Self-Validation Mechanism: Run a known standard of Sulfanilamide (which contains C, H, N, S, and O) before and after the sample batch. If the theoretical vs. observed values of the standard deviate by >0.3%, the instrument's oxidation catalyst is depleted and must be replaced.

Protocol 2: Quantitative ¹H-NMR (qNMR)

Causality: To ensure accurate integration, the relaxation delay (D1) must be at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest. Incomplete relaxation leads to under-integration of the analyte, artificially deflating the purity value[3].

qNMR_Logic N1 Sample Prep Co-weigh Analyte + IS N2 T1 Determination Inversion-Recovery N1->N2 N3 1H-NMR Acquisition Set D1 > 5 × T1 N2->N3 N4 Mass Balance Absolute Purity Calc N3->N4

Caption: Step-by-step logical workflow for qNMR absolute purity determination.

  • Internal Standard (IS) Selection: Select Maleic acid (singlet at 6.26 ppm in DMSO-d₆) as the IS. Its signal does not overlap with the morpholine protons (2.9–3.7 ppm) or the aromatic protons (7.5–8.4 ppm) of the analyte.

  • Sample Preparation: Accurately co-weigh ~10 mg of the analyte and ~5 mg of the IS into a vial. Dissolve completely in 0.6 mL of DMSO-d₆.

  • Acquisition: Acquire the ¹H-NMR spectrum at 400 MHz or higher. Set the pulse angle to 90° and the relaxation delay (D1) to 60 seconds.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (2H) and the analyte's aromatic proton ortho to the nitro group (~8.3 ppm, 1H). Calculate the absolute mass fraction using the standard qNMR equation.

  • Self-Validation Mechanism: Perform a T1 inversion-recovery experiment prior to acquisition to empirically determine the longest T1 in the mixture, proving that the chosen D1 (60s) strictly satisfies the >5×T1 rule.

Protocol 3: HPLC-UV Impurity Profiling

Causality: Sulfonamides are prone to secondary interactions with residual silanol groups on silica-based columns, leading to peak tailing. Using an acidic buffer suppresses the ionization of any residual acidic impurities and ensures sharp peak shapes[4].

  • Mobile Phase: Prepare Mobile Phase A (0.01 M KH₂PO₄ buffer, adjusted to pH 3.0 with phosphoric acid) and Mobile Phase B (Acetonitrile).

  • Chromatographic Conditions: Use a C18 column (150 × 4.6 mm, 5 µm). Employ a gradient elution starting at 20% B, ramping to 80% B over 20 minutes to elute highly polar impurities (e.g., residual morpholine) before the hydrophobic product.

  • Detection: Set the UV detector to 230 nm, which is the optimal absorption maximum for the sulfonamide chromophore.

  • Self-Validation Mechanism: Inject a "System Suitability Resolution Mixture" containing the analyte spiked with 0.1% of its synthetic precursor (4-methyl-3-nitrobenzenesulfonyl chloride). The run is only valid if the chromatographic resolution (Rs) between the precursor and the final product is > 2.0.

Experimental Data & Interpretation

The following table presents representative validation data for a synthesized batch of this compound.

Table 2: Multi-Technique Validation Results
TechniqueTheoretical / Expected ValueObserved Experimental ValueDeviation / Interpretation
CHNS (Carbon) 46.15 %46.02 %-0.13 % (Within acceptable ±0.3% limit)
CHNS (Hydrogen) 4.93 %4.95 %+0.02 % (Excellent agreement)
CHNS (Nitrogen) 9.78 %9.71 %-0.07 % (Excellent agreement)
CHNS (Sulfur) 11.20 %11.15 %-0.05 % (Excellent agreement)
qNMR Purity 100.0 % (Absolute)99.2 % ± 0.3 %Indicates ~0.8% total mass impurities
HPLC-UV Purity 100.0 % (Area)99.6 % (Area)Indicates ~0.4% UV-absorbing impurities

Data Synthesis & Conclusion: The HPLC-UV analysis reports a chromatographic purity of 99.6%, identifying trace amounts of unreacted starting materials. However, the qNMR absolute purity is slightly lower at 99.2%. This discrepancy (0.4%) is a classic indicator of trace non-UV absorbing impurities—likely residual moisture or inorganic salts from the reaction workup. The slightly depressed Carbon value in the Elemental Analysis (46.02% vs 46.15%) corroborates the presence of a small amount of non-carbonaceous mass. By utilizing this orthogonal, self-validating approach, researchers can confidently certify the batch at 99.2% absolute purity, ensuring downstream experimental reproducibility.

References

  • Title: Nuclear Magnetic Resonance (NMR) Testing Services | Source: Triclinic Labs | URL: [Link]

  • Title: AN APPROACH TO THE METROLOGICALLY SOUND TRACEABLE ASSESSMENT OF THE CHEMICAL PURITY OF ORGANIC REFERENCE MATERIALS | Source: National Institute of Standards and Technology (NIST) | URL: [Link]

  • Title: Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method | Source: PMC / NIH | URL: [Link]

Sources

Safety Operating Guide

4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Disposal Directive

Immediate Action Required: Treat 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine as a Hazardous Organic Solid . It must never be disposed of via sanitary sewer, trash, or biohazard streams.

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Waste Classification: Non-halogenated organic solid (unless mixed with halogenated solvents).

  • Critical Segregation: Keep separate from strong bases (amines), strong oxidizers, and reducing agents to prevent uncontrolled exothermic decomposition of the nitro moiety.

Chemical Identity & Physiochemical Properties

Accurate identification is the first step in compliant disposal. This sulfonamide derivative combines a nitro-aromatic core with a morpholine ring, necessitating specific handling protocols due to potential toxicity and environmental persistence.

ParameterData
Chemical Name This compound
CAS Number 1219824-95-9 (Verify with specific vendor SDS; analog 91619-33-9 often used as reference)
Molecular Formula C₁₁H₁₄N₂O₅S
Molecular Weight ~286.31 g/mol
Physical State Solid (Crystalline powder, typically pale yellow)
Solubility Low water solubility; soluble in DCM, DMSO, Acetone
Hazard Class Irritant (Skin/Eye/Resp); Potential Mutagen (Nitroaromatic class)

Hazard Profiling & Structure-Activity Relationship (SAR)

To understand why specific disposal methods are required, we must analyze the molecule's functional groups.

  • Nitro Group (-NO₂): Aromatic nitro compounds are energetic and potentially toxic. While this sulfonamide is relatively stable, the nitro group poses a risk of rapid decomposition if heated under confinement or mixed with strong reducing agents [1].

  • Sulfonamide Linkage (-SO₂N-): Generally stable chemically, but environmentally persistent. Incineration is required to fully mineralize the sulfur and nitrogen content to SOx and NOx (captured by scrubbers).

  • Morpholine Moiety: While the free base is corrosive, the amide-like linkage here mitigates corrosivity. However, metabolic breakdown can release morpholine, a secondary amine capable of nitrosamine formation (carcinogenic) in the presence of nitrosating agents [2].

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation & Accumulation

Objective: Prevent cross-contamination and dangerous reactions in the waste stream.

  • Isolate the Waste: Do not mix with general organic solvent waste unless the compound is already in solution. Solid waste is cheaper and safer to transport.

  • Incompatibility Check:

    • NO: Strong Bases (NaOH, KOH) – Can induce nucleophilic aromatic substitution or decomposition.

    • NO: Reducing Agents (Hydrides, Metals) – Risk of exothermic reduction of the nitro group.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a glass amber jar with a PTFE-lined cap.

Phase 2: Packaging & Labeling

Objective: Ensure regulatory compliance (RCRA/EPA) and transporter safety.

  • Double Containment: Place the primary container inside a clear, heavy-duty zip-lock bag or secondary bin to capture any potential dust leakage.

  • Labeling:

    • Attach a hazardous waste tag immediately upon the first addition of waste.

    • Chemical Name: Write the full IUPAC name. Do not use abbreviations or structure drawings alone.

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

    • Constituents: If in solution, list the solvent % (e.g., "90% Dichloromethane, 10% this compound").

Phase 3: Final Handover

Contact your institution's EHS (Environmental Health & Safety) department or licensed waste contractor (e.g., Veolia, Clean Harbors).

  • Disposal Code: Suggest D001 (Ignitable) if in flammable solvent, or Non-Regulated Hazardous Waste if solid (unless specific state lists apply).

  • Treatment Method: Request Incineration (Destructive oxidation).

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of this compound depending on its physical state (Solid vs. Solution).

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Compound LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved SolidContainer Container: Wide-mouth HDPE Jar SolidPath->SolidContainer LiquidSegregation Solvent Type? LiquidPath->LiquidSegregation Labeling Labeling: Full Chemical Name + 'Toxic/Irritant' SolidContainer->Labeling Halogenated Halogenated Waste (e.g., DCM, Chloroform) LiquidSegregation->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste (e.g., Acetone, Ethyl Acetate) LiquidSegregation->NonHalogenated No Halogens Halogenated->Labeling NonHalogenated->Labeling FinalStep Handover to EHS: Destructive Incineration Labeling->FinalStep

Figure 1: Decision logic for segregating and packaging sulfonyl morpholine waste streams.

Emergency Procedures: Spill Response

In the event of a benchtop spill, follow this "Dry-Clean" protocol to prevent environmental release.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), lab coat, and safety goggles. If powder is fine/dusty, wear an N95 or P100 respirator.

  • Containment: Do not use water. Water can spread the contamination.

  • Cleanup:

    • For Solids: Gently cover with wet paper towels to suppress dust, then scoop into a disposal bag. Alternatively, use a HEPA-filtered vacuum dedicated to hazardous chemicals.

    • For Solutions: Absorb with vermiculite or sand.

  • Decontamination: Wipe the surface with a soap/water solution followed by an ethanol rinse. Collect all wipes as hazardous waste [3].

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Nitrobenzenesulfonyl Chlorides. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Morpholine: Occupational Health Guideline. Retrieved from [Link]

  • National Research Council (US) Committee on Hazardous Substances in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.